molecular formula C5H10O2S B076985 Methyl 3-(methylthio)propionate CAS No. 13532-18-8

Methyl 3-(methylthio)propionate

Cat. No.: B076985
CAS No.: 13532-18-8
M. Wt: 134.2 g/mol
InChI Key: DMMJVMYCBULSIS-UHFFFAOYSA-N
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Description

Methyl 3-(methylthio)propionate is a volatile sulfur-containing ester of significant interest in research, particularly in the fields of flavor and fragrance chemistry and organic synthesis. Its primary research value lies in its role as a key aroma compound and a versatile synthetic intermediate. In flavor science, it is studied for its characteristic pungent, savory, and tropical fruit-like odor, contributing to the understanding of sensory perception and the development of complex flavor profiles in food science models. Its mechanism of action in these contexts involves interaction with olfactory receptors, eliciting a distinct sensory response. From a synthetic chemistry perspective, this compound serves as a valuable building block. The molecule contains both an ester and a thioether functional group, allowing it to participate in various reactions. Researchers utilize it in nucleophilic substitution reactions, transesterification, and as a precursor for the synthesis of more complex sulfur-containing molecules, such as potential ligands for metal complexes or intermediates in the development of novel agrochemicals and pharmaceuticals. This product is provided as a high-purity material to ensure consistent and reliable results in analytical and synthetic applications, empowering researchers to push the boundaries of their investigative work.

Properties

IUPAC Name

methyl 3-methylsulfanylpropanoate
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InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DMMJVMYCBULSIS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2S
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DSSTOX Substance ID

DTXSID0047402
Record name Methyl 3-(methylthio)propionate
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Molecular Weight

134.20 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with onion-like odour
Record name Propanoic acid, 3-(methylthio)-, methyl ester
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Record name Methyl 3-methylthiopropionate
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Boiling Point

74.00 to 75.00 °C. @ 13.00 mm Hg
Record name Methyl 3-(methylthio)propanoate
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Solubility

very slightly, very slightly soluble in water, soluble in alcohol
Record name Methyl 3-(methylthio)propanoate
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Record name Methyl 3-methylthiopropionate
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Density

1.069-1.078
Record name Methyl 3-methylthiopropionate
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CAS No.

13532-18-8
Record name Methyl 3-(methylthio)propionate
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Record name Methyl 3-methylthiopropionate
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Record name METHYL 3-METHYLTHIOPROPIONATE
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Record name Methyl 3-(methylthio)propanoate
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Foundational & Exploratory

The Enigmatic Aroma of Paradise: A Technical Guide to Methyl 3-(methylthio)propionate in Pineapple

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, is a pivotal contributor to the characteristic sweet and tropical aroma of pineapple (Ananas comosus). Its natural occurrence, concentration, and synergistic effects with other volatile compounds are of significant interest in flavor chemistry, food science, and potentially for novel therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of methyl 3-(methylthio)propionate in pineapple, including its quantitative distribution across different varieties, detailed analytical methodologies for its detection, and a proposed biosynthetic pathway. The information is presented to facilitate further research into the flavor profile of pineapple and the potential bioactivities of its unique volatile constituents.

Natural Occurrence and Quantitative Analysis

This compound is a naturally occurring volatile compound that has been identified in various pineapple cultivars, contributing significantly to their distinct aroma profiles.[1] Its concentration can vary depending on the variety, ripeness, and geographical origin of the fruit. Several studies have quantified the concentration of this important flavor compound, primarily utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

A summary of the quantitative data for this compound in different pineapple varieties is presented in Table 1. This data highlights the variability of this compound across different cultivars and provides a baseline for comparative studies.

Pineapple VarietyConcentration (µg/kg)Analytical MethodReference
Tainong No. 4PresentHS-SPME-GC-MS[2]
Tainong No. 6PresentHS-SPME-GC-MS[2]
Comte de ParisPresentHS-SPME-GC-MS[2]
Smooth CayennePresentHS-SPME-GC-MS[2]
SweetioHigher proportion than regular pineappleAdsorption to Porapak Q resin, GC-MS[1]
Malaysian Varieties (general)Key aroma compoundGC-O, GC-MS[3]

Table 1: Quantitative Data of this compound in Pineapple Varieties. The table summarizes the reported presence and relative abundance of this compound in various pineapple cultivars. "Present" indicates that the compound was identified but not explicitly quantified in the cited study.

Experimental Protocols

The analysis of volatile compounds in pineapple, including this compound, predominantly relies on HS-SPME for sample extraction followed by GC-MS for separation and identification. This method is favored for its sensitivity, speed, and solvent-free nature.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile and semi-volatile compounds from the pineapple matrix into the headspace and concentrate them on a coated fiber.

Materials:

  • Pineapple sample (fresh pulp, juice, or homogenized tissue)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) or 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS))

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl) (optional, for "salting-out" effect)

Procedure:

  • Sample Preparation: Place a known amount (e.g., 2-5 g) of the pineapple sample into a 20 mL headspace vial. For solid samples, homogenization may be required.

  • Salting-Out (Optional): Add a specific amount of NaCl (e.g., 1 g) to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.[4]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration and Extraction:

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60°C).[4]

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[5]

  • Fiber Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the extracted volatile compounds and identify them based on their mass spectra and retention times.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent)

Typical GC-MS Parameters:

  • Injection Port Temperature: 250°C

  • Desorption Time: 2-5 minutes (in splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: Increase to 250°C at a rate of 5°C/min

    • Final hold: 10 minutes at 250°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 35-500

    • Solvent Delay: 2-3 minutes

Data Analysis:

  • Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in a library (e.g., NIST, Wiley).

  • Confirmation is done by comparing the retention index of the compound with literature values.

  • Quantification can be performed using an internal or external standard method.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in pineapple.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis pineapple Pineapple Sample homogenization Homogenization pineapple->homogenization vial Transfer to Headspace Vial homogenization->vial equilibration Equilibration (Heating & Agitation) vial->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for pineapple volatile analysis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in pineapple is believed to originate from the amino acid L-methionine. While the specific enzymes in pineapple have not been fully characterized, a plausible pathway can be proposed based on known metabolic reactions in plants.[6][7][8]

biosynthetic_pathway Met L-Methionine Keto α-Keto-γ-(methylthio)butyrate Met->Keto Transaminase MTP_acid 3-(Methylthio)propanoic acid Keto->MTP_acid Oxidative Decarboxylation MMP This compound MTP_acid->MMP Methyltransferase (hypothesized) MTP_acid->MMP + Methanol SAM S-Adenosyl- L-methionine (SAM) SAM->MMP Methyl group donor MeOH Methanol

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a crucial component of the pineapple aroma, and its concentration varies among different cultivars. The standardized analytical methodology of HS-SPME GC-MS provides a robust platform for its quantification and further investigation. The proposed biosynthetic pathway from L-methionine offers a framework for future studies aimed at elucidating the enzymatic and genetic regulation of this important flavor compound. A deeper understanding of the natural occurrence and biosynthesis of this compound can pave the way for advancements in food technology, flavor engineering, and the exploration of its potential bioactivities for drug development.

References

The Biosynthesis of Methyl 3-(methylthio)propionate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661) is a key volatile sulfur compound that contributes significantly to the characteristic aroma of many fruits, including pineapple, melon, and strawberry. Understanding its biosynthetic pathway is crucial for applications in flavor science, fruit breeding, and potentially for the development of novel therapeutic agents, given the biological activities of related sulfur compounds. This technical guide provides an in-depth overview of the biosynthesis of methyl 3-(methylthio)propionate in fruits, detailing the metabolic pathways, precursor molecules, and key enzymes. It includes a compilation of quantitative data, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams of the biosynthetic and experimental workflows.

Introduction

The aroma of fruits is a complex mixture of hundreds of volatile organic compounds (VOCs), among which sulfur-containing compounds often play a pivotal role due to their low odor thresholds and unique sensory characteristics. This compound, a thioether, imparts desirable sweet, fruity, and pineapple-like notes.[1] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-methionine. This guide will explore the enzymatic transformations that lead from L-methionine to this important flavor compound.

Biosynthetic Pathway of this compound

The formation of this compound in fruits originates from L-methionine and proceeds through a multi-step enzymatic pathway. Two primary routes for the initial catabolism of L-methionine have been identified in plants: one involving aminotransferases and the other catalyzed by γ-lyases. The subsequent steps involve oxidation and esterification to yield the final product.

Initial Catabolism of L-Methionine

Route 1: Transamination Pathway (Ehrlich Pathway)

This pathway is initiated by the action of a methionine aminotransferase (also known as methionine transaminase), which catalyzes the transfer of the amino group from L-methionine to an α-keto acid acceptor (e.g., α-ketoglutarate), producing α-keto-γ-(methylthio)butyrate (KMBA).[2] Subsequently, KMBA is decarboxylated to form 3-(methylthio)propanal (methional). Methional is then oxidized to 3-(methylthio)propionic acid by an aldehyde dehydrogenase.

Route 2: γ-Lyase Pathway

Alternatively, L-methionine can be directly converted to methanethiol, α-ketobutyrate, and ammonia (B1221849) by the enzyme methionine γ-lyase (MGL).[2][3] Methanethiol can then serve as a precursor for various volatile sulfur compounds. However, the main pathway to 3-(methylthio)propionic acid appears to proceed via the transamination route.

Formation of 3-(methylthio)propionic acid

The intermediate, methional, produced from the Ehrlich pathway, is a key precursor to 3-(methylthio)propionic acid. The oxidation of methional to 3-(methylthio)propionic acid is a critical step, likely catalyzed by an aldehyde dehydrogenase .

Esterification to this compound

The final step in the biosynthesis is the esterification of 3-(methylthio)propionic acid with methanol (B129727). This reaction is catalyzed by an alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes responsible for the synthesis of esters, which are major contributors to fruit aroma.[4] These enzymes utilize an acyl-CoA thioester and an alcohol as substrates. In this case, 3-(methylthio)propionyl-CoA would react with methanol to form this compound.

Biosynthesis_of_Methyl_3_methylthiopropionate L_Methionine L-Methionine KMBA α-keto-γ-(methylthio)butyrate L_Methionine->KMBA Methionine Aminotransferase Methanethiol Methanethiol L_Methionine->Methanethiol alpha_ketobutyrate α-ketobutyrate L_Methionine->alpha_ketobutyrate Ammonia Ammonia L_Methionine->Ammonia Methional 3-(methylthio)propanal (Methional) KMBA->Methional Decarboxylase MTP_Acid 3-(methylthio)propionic acid Methional->MTP_Acid Aldehyde Dehydrogenase MTP_CoA 3-(methylthio)propionyl-CoA MTP_Acid->MTP_CoA Acyl-CoA Synthetase M3MP This compound MTP_CoA->M3MP Alcohol Acyltransferase (AAT) Methanol Methanol Methanol->M3MP

Figure 1: Biosynthetic pathway of this compound from L-methionine.

Quantitative Data

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. Pineapples are particularly known for their high content of this compound.

FruitCultivar/VarietyConcentration (µg/kg)Reference
PineappleSmooth CayennePresent, but not quantified[5]
PineappleOromielSecond major constituent[6]
PineappleManzanaSecond major constituent[6]
PineappleMD-2Varies with harvest time[7]
PineappleMoris and MD2Key aroma compound[1]
MelonNot specifiedPresent, olfactory threshold determined[8]
Strawberry'Strawberry Festival'Newly identified volatile
Strawberry'Florida Radiance'Newly identified volatile

Experimental Protocols

Analysis of this compound by HS-SPME-GC-MS

This method is widely used for the extraction and quantification of volatile compounds from fruit matrices.

HS_SPME_GC_MS_Workflow Sample_Prep Sample Preparation (e.g., 5g homogenized fruit pulp in a 20 mL vial with NaCl) IS_Addition Addition of Internal Standard (e.g., 2-octanone) Sample_Prep->IS_Addition Incubation Incubation and Equilibration (e.g., 40°C for 10 min with agitation) IS_Addition->Incubation SPME Headspace Solid-Phase Microextraction (HS-SPME) (e.g., DVB/CAR/PDMS fiber, 40°C for 30 min) Incubation->SPME Desorption Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) SPME->Desorption GC_Separation Gas Chromatography (GC) Separation (e.g., DB-5ms column, temperature program) Desorption->GC_Separation MS_Detection Mass Spectrometry (MS) Detection (e.g., EI mode, scan range m/z 35-350) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification and Quantification) MS_Detection->Data_Analysis

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Materials:

  • Homogenized fruit sample

  • 20 mL headspace vials with PTFE/silicone septa

  • Saturated NaCl solution

  • Internal standard solution (e.g., 2-octanone (B155638) in methanol)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Weigh 5 g of homogenized fruit pulp into a 20 mL headspace vial.

  • Add 1 g of NaCl and a defined amount of the internal standard.

  • Seal the vial and incubate at 40°C for 10 minutes with agitation to allow for equilibration of volatiles in the headspace.

  • Expose the SPME fiber to the headspace for 30 minutes at 40°C.

  • Retract the fiber and immediately insert it into the GC injection port for thermal desorption at 250°C for 5 minutes.

  • Separate the volatile compounds using a suitable GC column (e.g., DB-5ms) and a temperature gradient program.

  • Detect the compounds using a mass spectrometer in electron ionization (EI) mode.

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

  • Quantify the compound by comparing its peak area to that of the internal standard.

Methionine γ-lyase (MGL) Enzyme Assay

This assay measures the activity of MGL by quantifying the production of α-ketobutyrate.

Materials:

  • Fruit protein extract

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • L-methionine solution (25 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (0.01 mM)

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • Sodium acetate (B1210297) buffer (1 M, pH 5.0)

  • 3-Methyl-2-benzothiazolinone hydrazone (MBTH) solution (0.1% w/v)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-methionine, and PLP.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the fruit protein extract.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding TCA solution.

  • Centrifuge to pellet precipitated protein.

  • To a portion of the supernatant, add sodium acetate buffer and MBTH solution.

  • Incubate at 50°C for 30 minutes to allow for color development.

  • Measure the absorbance at 320 nm.

  • Calculate the amount of α-ketobutyrate produced using a standard curve. One unit of MGL activity is defined as the amount of enzyme that produces 1 µmol of α-ketobutyrate per minute under the assay conditions.

Methionine Aminotransferase Enzyme Assay

This assay can be performed by measuring the formation of the amino acid product corresponding to the α-keto acid substrate, or by a coupled enzymatic assay.

Materials:

  • Fruit protein extract

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • L-methionine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • L-glutamate dehydrogenase

  • NADH

  • Spectrophotometer

Procedure (Coupled Assay):

  • Prepare a reaction mixture containing potassium phosphate buffer, L-methionine, α-ketoglutarate, PLP, NADH, and L-glutamate dehydrogenase.

  • Initiate the reaction by adding the fruit protein extract.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as glutamate (B1630785) is formed.

  • The rate of NADH oxidation is proportional to the methionine aminotransferase activity.

Alcohol Acyltransferase (AAT) Enzyme Assay

A colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can be used to measure the activity of AAT by quantifying the release of Coenzyme A (CoA).

Materials:

  • Fruit protein extract

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • 3-(methylthio)propionyl-CoA (substrate to be synthesized or sourced)

  • Methanol

  • DTNB solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, 3-(methylthio)propionyl-CoA, and methanol.

  • Initiate the reaction by adding the fruit protein extract.

  • Incubate at a specific temperature (e.g., 30°C) for a defined time.

  • Stop the reaction and add DTNB solution.

  • Measure the absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion resulting from the reaction of DTNB with the free thiol group of CoA.

  • Calculate the amount of CoA released using a standard curve.

Conclusion

The biosynthesis of this compound in fruits is a complex process involving multiple enzymatic steps, starting from the precursor L-methionine. The Ehrlich pathway, initiated by methionine aminotransferase, appears to be the primary route, followed by oxidation and subsequent esterification by alcohol acyltransferases. The concentration of this important aroma compound is highly variable and dependent on the fruit species, cultivar, and maturity stage. The experimental protocols provided in this guide offer a framework for the analysis and characterization of this biosynthetic pathway, which can aid in the development of fruits with enhanced flavor profiles and provide insights into related metabolic networks. Further research is needed to fully characterize the specific enzymes and regulatory mechanisms involved in different fruits.

References

"methyl 3-(methylthio)propionate" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13532-18-8

This technical guide provides a comprehensive overview of methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and analysis.

Chemical Properties

Methyl 3-(methylthio)propionate is a colorless liquid with a characteristic sweet, onion-like odor at high concentrations, which becomes reminiscent of pineapple at high dilutions.[1] It is a key flavor component in various fruits, including pineapple.[2][3] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 13532-18-8[2][4][5]
Molecular Formula C₅H₁₀O₂S[4][5]
Molecular Weight 134.20 g/mol [2][4][6]
Density 1.077 g/mL at 25 °C[2][3][7]
Boiling Point 74-75 °C at 13 mmHg[2][3][7]
Refractive Index n20/D 1.465[2][3][7]
Flash Point 72 °C (161.6 °F) - closed cup[3][7]
Solubility Very slightly soluble in water, soluble in alcohol.[1]
IUPAC Name methyl 3-(methylthio)propanoate
Synonyms Methyl 3-(methylmercapto)propionate, 3-(Methylthio)propionic acid methyl ester[8]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale methods are presented below: a two-step synthesis involving the formation and subsequent esterification of 3-(methylthio)propanoic acid, and a direct one-pot synthesis.

Method 1: Two-Step Synthesis via 3-(methylthio)propanoic acid

This method involves the Michael addition of sodium thiomethoxide to acrylic acid to form 3-(methylthio)propanoic acid, followed by Fischer esterification to yield the final product.

Principle: The synthesis is based on the conjugate addition (Michael reaction) of sodium thiomethoxide to acrylic acid. The thiomethoxide anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. Subsequent acidification yields 3-(methylthio)propanoic acid.

Materials and Equipment:

  • Sodium thiomethoxide (CH₃SNa)

  • Acrylic acid (CH₂=CHCOOH)

  • Methanol (B129727) (CH₃OH)

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL) with three necks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagent Preparation: Dissolve sodium thiomethoxide (7.7 g, 110 mmol) in methanol (100 mL) inside the flask. Stir the solution and cool it to 0-5 °C.

  • Michael Addition: Dissolve acrylic acid (7.2 g, 100 mmol) in 20 mL of methanol. Add this solution dropwise to the stirred sodium thiomethoxide solution over a period of 30 minutes, ensuring the temperature is maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Redissolve the resulting residue in 100 mL of water and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. Extract the aqueous solution three times with dichloromethane (50 mL each).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield crude 3-(methylthio)propanoic acid.

Principle: The carboxylic acid is converted to its corresponding methyl ester via an acid-catalyzed esterification with methanol.

Materials and Equipment:

  • Crude 3-(methylthio)propanoic acid from Step 1

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-(methylthio)propanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the solution with a saturated sodium bicarbonate solution. Extract the methyl ester with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at 74-75 °C/13 mmHg.

Method 2: Direct Synthesis from Methyl Acrylate (B77674) and Methyl Mercaptan

Principle: This method involves the direct base-catalyzed Michael addition of methyl mercaptan to methyl acrylate.

Materials and Equipment:

  • Methyl acrylate

  • Methyl mercaptan

  • Pyridine (B92270) (as a catalyst)

  • Four-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Reflux condenser with a cooling system (-10 °C)

  • Thermometer

  • Gas inlet tube

  • Ice-salt bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, a reflux condenser cooled to -10 °C, a thermometer, and a gas inlet tube, place methyl acrylate (90 mL, 1.0 mol) and pyridine (1.0 mL).

  • Addition of Methyl Mercaptan: Cool the mixture to -5 °C using an ice-salt bath. Bubble freshly prepared methyl mercaptan gas through the stirred solution, ensuring the gas inlet tube is below the liquid surface. Control the rate of gas addition to maintain the reaction temperature below 6 °C.

  • Reaction: After the addition of methyl mercaptan is complete, continue to stir the mixture for 1 hour.

  • Warming: Remove the ice-salt bath and allow the reaction mixture to slowly warm to 30 °C. Continue stirring at this temperature for 30 minutes.

  • Purification: Purify the product by vacuum distillation, collecting the fraction at 74-75 °C/1733 Pa to obtain a colorless, transparent liquid.[5]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical relationship for the synthesis of this compound.

Synthesis_Workflow reagent reagent process process intermediate intermediate product product ma Methyl Acrylate reaction Michael Addition ma->reaction mm Methyl Mercaptan mm->reaction base Base (e.g., Pyridine) base->reaction catalyst purification Vacuum Distillation reaction->purification mmp This compound purification->mmp

Caption: Direct synthesis workflow for this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

Typical GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

This method allows for the separation of this compound from other volatile compounds and its subsequent identification based on its mass spectrum.

References

Role of "methyl 3-(methylthio)propionate" in tropical fruit aroma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl 3-(methylthio)propionate (B1239661) in Tropical Fruit Aroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate is a pivotal sulfur-containing ester that contributes significantly to the characteristic aroma of numerous tropical fruits. Its unique olfactory profile, described as sweet, fruity, and reminiscent of pineapple, with sulfury notes, makes it a key component in the complex bouquet of scents that define fruits such as pineapple, passion fruit, melon, and guava.[1][2] This technical guide provides a comprehensive overview of the role of this compound in tropical fruit aroma, including its natural occurrence, biosynthetic origins, analytical methodologies for its detection, and the mechanisms of its perception. This document is intended for researchers, scientists, and drug development professionals interested in flavor chemistry and sensory science.

Introduction: The Significance of Sulfur Compounds in Fruit Aroma

Volatile sulfur compounds (VSCs) are often present in trace amounts in fruits, yet they can have a profound impact on the overall aroma profile due to their low odor thresholds.[3] this compound (M3MP), with its characteristic sweet and pineapple-like aroma, is a prominent example of such a compound. At high concentrations, it can exhibit onion-like or garlic-like notes, highlighting the concentration-dependent nature of its sensory perception.[4] This guide delves into the multifaceted role of M3MP in the aroma of various tropical fruits.

Natural Occurrence and Quantitative Data

This compound and its ethyl ester counterpart are naturally occurring flavor constituents in a variety of tropical fruits.[1][2] The concentration of these compounds can vary significantly depending on the fruit variety, ripeness, and geographical origin.

Table 1: Quantitative Data of this compound and Related Esters in Tropical Fruits

FruitCultivar/VarietyCompoundConcentration (µg/kg)Reference(s)
Pineapple (Ananas comosus)Tainong No. 4This compound622.49
French PolynesiaThis compound1140
Smooth CayenneThis compoundNot specified, but a key contributor[3]
Melon (Cucumis melo)Makuwa-uriEthyl 3-(methylthio)propionate0.6[5]
Red-fleshed muskmelonEthyl 3-(methylthio)propionate2.5[5]
Green-fleshed varietiesEthyl 3-(methylthio)propionate1.1[5]
Passion Fruit (Passiflora edulis)Yellow Passion FruitMethyl 3-(methylthio)propanoatePresent[6]
Yellow Passion FruitEthyl 3-(methylthio)propanoatePresent[6]
Guava (Psidium guajava)Not specifiedThis compoundIdentified as a volatile component[2]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants originates from the amino acid L-methionine. While the complete pathway is a subject of ongoing research, it is understood to involve the formation of S-methylmethionine (SMM) and subsequent enzymatic conversions. SMM is a major transport form of sulfur in the phloem of flowering plants.[7][8][9]

The proposed biosynthetic pathway involves the following key steps:

  • Synthesis of S-Adenosylmethionine (SAM): Methionine is converted to S-adenosylmethionine (SAM) by SAM synthetase.

  • Formation of S-Methylmethionine (SMM): SAM serves as a methyl donor for the methylation of methionine to form S-methylmethionine (SMM), a reaction catalyzed by a specific methyltransferase.[7][8][9]

  • Conversion to 3-(Methylthio)propanoic Acid: SMM and methionine can be catabolized to form 3-(methylthio)propanoic acid. This can occur through transamination and decarboxylation reactions.

  • Esterification: Finally, 3-(methylthio)propanoic acid is esterified with methanol (B129727) to form this compound.

Biosynthesis_of_M3MP Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase SMM S-Methylmethionine (SMM) Met->SMM Methyltransferase MMPA 3-(Methylthio)propanoic Acid Met->MMPA Catabolism SAM->SMM Methyltransferase SMM->MMPA Catabolism M3MP This compound MMPA->M3MP Esterification Methanol Methanol Methanol->M3MP

Biosynthesis of this compound.

Experimental Protocols

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from the headspace of a sample.

Materials:

  • Fresh tropical fruit samples

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanone)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Homogenize a known weight of the fresh fruit pulp (e.g., 5 g). Transfer the homogenate into a 20 mL headspace vial. Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles by increasing the ionic strength of the matrix. Add a known amount of the internal standard.

  • Incubation and Extraction: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[10][11] Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the volatile compounds.[10][11]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes (e.g., for 5 minutes).

  • Chromatographic Separation: The desorbed compounds are separated on the capillary column using a specific temperature program. For example, start at 40°C for 3 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

  • Mass Spectrometry Detection: The separated compounds are detected by the mass spectrometer, typically in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

  • Compound Identification and Quantification: Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenize Fruit Sample Vial Transfer to Headspace Vial Homogenization->Vial Additives Add NaCl and Internal Standard Vial->Additives Incubation Incubate and Equilibrate Headspace Additives->Incubation SPME Expose SPME Fiber Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Olfactory Receptor (OR) GPCR G-protein (Gαolf) OR->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide-gated Ion Channel Ions Na+, Ca2+ CNG->Ions Influx Odorant This compound Odorant->OR Binding ATP ATP ATP->AC cAMP->CNG Opening Signal Signal to Brain Ions->Signal Depolarization & Action Potential

References

The Dichotomy of Aroma: An In-depth Technical Guide to the Organoleptic Properties of Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, presents a fascinating case study in the concentration-dependent nature of aroma perception. This technical guide offers a comprehensive overview of its organoleptic properties, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of key analytical workflows. Naturally occurring in fruits such as pineapple, melon, and naranjilla, and also found in white wine, this compound is a significant contributor to the flavor profiles of various foods and beverages.[1] Its sensory characteristics are notably dual, ranging from pungent and sulfurous at high concentrations to pleasantly sweet and fruity at lower levels.

Quantitative Organoleptic Data

The sensory perception of methyl 3-(methylthio)propionate is highly dependent on its concentration. Below is a summary of its reported odor and taste thresholds, along with descriptive characteristics at different levels.

Parameter Concentration Description Source
Odor Threshold 180 ppbDetection ThresholdChemicalBook
Odor Profile High ConcentrationsExtremely powerful, penetrating, onion-like, sulfurous, vegetable, garlic, tomato.[1][2][3]ECHEMI, Sigma-Aldrich, The Good Scents Company
Odor Profile Low Concentrations / High DilutionsSweet, pineapple-like, fruity.[1]ECHEMI
Odor Profile 0.10% in Propylene (B89431) GlycolSulfurous, vegetable, onion, sweet, garlic, tomato.[3]The Good Scents Company
Taste Threshold 5 ppmVegetative, radish, and horseradish.ChemicalBook
Taste Profile High DilutionsSweet pineapple flavor.[1]ECHEMI

Experimental Protocols for Sensory Analysis

To ensure accurate and reproducible assessment of the organoleptic properties of this compound, standardized experimental protocols are essential. The following methodologies are based on established standards such as ASTM E679-19 and ISO 13301:2018 for threshold determination.

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines a method for determining the odor detection threshold of this compound in air using a forced-choice ascending concentration series, consistent with the principles of ASTM E679-19.

1. Panelist Selection and Training:

  • A panel of 15-20 individuals, pre-screened for olfactory acuity and ability to follow instructions, should be selected.

  • Panelists should be trained on the basics of sensory analysis and the specific procedures of the test, including how to properly sniff the samples and record their responses.

2. Sample Preparation:

  • A stock solution of this compound is prepared in a low-odor solvent such as propylene glycol.

  • A series of dilutions is prepared from the stock solution, creating a geometric progression of concentrations (e.g., a factor of 2 or 3 between steps) that spans the expected threshold.

  • For each concentration step, three sniffing jars are prepared: two containing the solvent blank and one containing the this compound dilution. The jars should be identical in appearance and coded with random three-digit numbers.

3. Testing Procedure:

  • The test is conducted in a well-ventilated, odor-free room.

  • Panelists are presented with sets of three jars, starting with the lowest concentration.

  • For each set, the panelist is instructed to sniff the headspace of each jar and identify the one that smells different from the other two (triangle test).

  • The procedure continues with ascending concentrations until the panelist correctly identifies the odd sample in two consecutive sets.

4. Data Analysis:

  • The individual threshold is calculated as the geometric mean of the last concentration at which the panelist failed to detect the odor and the first concentration at which they correctly detected it.

  • The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Determination of Taste Threshold and Profile

This protocol describes a method for determining the taste threshold and descriptive profile of this compound in water, following a similar forced-choice ascending concentration series.

1. Panelist Selection and Training:

  • A panel of 15-20 individuals is selected and trained as described in Protocol 1, with an additional focus on taste perception and terminology.

2. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in purified, taste-free water to create a series of concentrations.

  • For each concentration, three cups are presented to the panelists: two containing plain water (blanks) and one containing the this compound solution.

3. Testing Procedure:

  • Panelists are instructed to taste each sample, rinse their mouths with purified water between sets, and identify the sample that tastes different.

  • Once a panelist correctly identifies the odd sample at a given concentration, they are asked to describe the taste characteristics using a provided list of descriptors or by free description.

4. Data Analysis:

  • The taste detection threshold is determined using the same calculation method as the odor threshold.

  • The taste profile at different supra-threshold concentrations is compiled from the descriptors provided by the panelists.

Analytical Workflow and Signaling Pathways

The analysis of volatile compounds like this compound often involves Gas Chromatography-Olfactometry (GC-O), a technique that combines chemical separation with human sensory perception.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_detection Detection cluster_data_analysis Data Analysis Sample Food/Beverage Sample Extraction Solvent Extraction / SPME Sample->Extraction Concentration Concentration Extraction->Concentration GC_Inlet GC Inlet Concentration->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter MS_Detector Mass Spectrometer (MS) Effluent_Splitter->MS_Detector Chemical Data Olfactometry_Port Olfactometry Port (Sniff Port) Effluent_Splitter->Olfactometry_Port Sensory Data Chromatogram Chromatogram (MS Data) MS_Detector->Chromatogram Human_Assessor Human Assessor Olfactometry_Port->Human_Assessor Aromagram Aromagram (Olfactory Data) Human_Assessor->Aromagram Data_Integration Data Integration & Identification Chromatogram->Data_Integration Aromagram->Data_Integration

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

The biosynthesis of this compound is linked to the metabolism of the amino acid methionine. Understanding this pathway is crucial for controlling its formation in food and beverage products.

Methionine_Catabolism Methionine L-Methionine Keto_Acid α-keto-γ-methylthiobutyrate Methionine->Keto_Acid Transamination MMPA 3-(Methylthio)propanoic Acid (MMPA) Keto_Acid->MMPA Oxidative Decarboxylation MMP_Ester This compound MMPA->MMP_Ester Esterification

Caption: Biosynthetic Pathway of this compound.

References

The Tropical Essence Unveiled: A Technical Guide to Methyl 3-(methylthio)propionate as a Key Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, is a pivotal volatile compound that imparts the characteristic sweet, fruity, and slightly sulfury aroma to a variety of tropical fruits. Its discovery and subsequent characterization have been instrumental in the fields of flavor chemistry, food science, and the development of natural and nature-identical flavorings. This technical guide provides an in-depth overview of the discovery, analysis, sensory properties, and biosynthetic origins of this important flavor compound.

Discovery and Natural Occurrence

Methyl 3-(methylthio)propionate was first identified as a significant contributor to the aroma of pineapple (Ananas comosus).[1][2] Subsequent research has confirmed its presence in other tropical fruits, including passion fruit (Passiflora edulis) and guava (Psidium guajava), where it contributes to their complex and desirable flavor profiles.[3] Its potent aroma means that it can have a significant sensory impact even at trace concentrations.

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a powerful and diffusive aroma.[4][5] At high concentrations, it can have an onion- or garlic-like sulfury note, but upon dilution, it reveals a sweet, pineapple-like, and tropical fruit character.[4][6]

Quantitative Data Summary

The concentration of this compound varies significantly among different fruit varieties and with the stage of ripeness.[7] The odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, indicates its contribution to the overall aroma.

Fruit (Variety) Concentration (µg/kg) Odor Threshold (µg/kg in water) Odor Activity Value (OAV) Reference
Pineapple (Smooth Cayenne)Not specifiedNot specifiedNot specified[8]
Pineapple (Sweetio)Higher proportion than regularNot specifiedNot specified[9]
Pineapple (Tainong No. 4)Not specifiedNot specifiedHigh[1]
Pineapple (Moris & MD2)High correlation with fruity notesNot specifiedNot specified[10]
Property Value Reference
Odor Threshold in Water Not specified[11]
Odor Threshold in Ethanol (B145695) (10% w/w) Not specified[5]

Experimental Protocols

The identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the most common method employed.

Protocol 1: Extraction and Analysis of this compound from Pineapple using HS-SPME-GC-MS

This protocol outlines a typical procedure for the analysis of volatile compounds, including this compound, from pineapple flesh.[1][4]

1. Sample Preparation:

  • Homogenize fresh pineapple flesh.

  • Place a known amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 2 g) to increase the ionic strength of the sample and enhance the release of volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) for quantification.

  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC (e.g., at 250°C for 5 min) in splitless mode.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C for 2 min.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

  • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation - Odor Threshold Determination

The odor threshold is determined using a panel of trained sensory assessors and a standardized methodology, such as the triangle test.[12]

1. Panelist Selection and Training:

  • Select panelists based on their ability to detect and describe odors.

  • Train panelists to recognize the specific aroma of this compound.

2. Sample Preparation:

  • Prepare a series of dilutions of this compound in a neutral solvent (e.g., deionized water or 10% ethanol solution).

  • The concentration range should span the expected threshold value.

3. Triangle Test Procedure:

  • Present panelists with three samples: two are identical (blanks), and one contains the odorant at a specific concentration.

  • Ask panelists to identify the odd sample.

  • The procedure is repeated for each concentration level.

4. Data Analysis:

  • The group threshold is calculated as the concentration at which 50% of the panel can correctly identify the odd sample above chance (p < 0.05).

Biosynthesis and Signaling Pathways

This compound is believed to be formed from the amino acid methionine through the methionine salvage pathway, also known as the Yang Cycle.[13][14] This pathway is crucial for the recycling of the methylthio group of S-adenosylmethionine (SAM), a key methyl group donor in numerous biological reactions.

Diagram: Simplified Methionine Salvage Pathway Leading to Volatile Sulfur Compounds

Methionine_Salvage_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine synthesis, Ethylene synthesis MTR 5-Methylthioribose MTA->MTR KMTB 2-keto-4-methylthiobutyrate MTR->KMTB KMTB->Methionine Transamination Methional Methional KMTB->Methional Decarboxylation MMP This compound Methional->MMP Oxidation & Esterification Flavor_Analysis_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_identification Identification & Quantification FruitSample Fruit Sample (e.g., Pineapple) Homogenization Homogenization FruitSample->Homogenization HS_Vial Headspace Vial + Salt + Internal Standard Homogenization->HS_Vial SPME HS-SPME HS_Vial->SPME GCMS GC-MS Analysis SPME->GCMS GCO GC-Olfactometry (GC-O) SPME->GCO DataAnalysis Data Analysis (Mass Spectra, Retention Index) GCMS->DataAnalysis Sensory Sensory Evaluation (Aroma Profile) GCO->Sensory Quantification Quantification (Calibration Curve) DataAnalysis->Quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(methylthio)propionate (B1239661) (MMP) is a sulfur-containing ester recognized for its distinct pineapple-like aroma and its use as a flavoring agent. Beyond food science, its relevance extends deep into cellular metabolism, primarily through its parent acid, 3-(methylthio)propanoic acid (MMPA). MMPA is a key intermediate in the transamination pathway of L-methionine, an essential sulfur-containing amino acid. While the transmethylation and transsulfuration pathways are the primary routes for methionine metabolism, the transamination pathway becomes quantitatively significant under conditions of methionine excess or in certain pathological states, such as hepatic enzyme deficiencies.[1] This pathway not only represents an alternative catabolic route for methionine but also produces metabolites that are active signaling molecules. Recent evidence indicates that the methionine transamination pathway, through its intermediates, intersects with major regulatory networks controlling hepatic glucose metabolism.[2][3] This guide provides an in-depth exploration of this pathway, presenting key physicochemical data, detailed experimental protocols for quantification, and the broader physiological context relevant to drug discovery and metabolic research.

The Methionine Transamination Pathway

In mammalian systems, particularly the liver, methionine can be catabolized through a two-step transamination pathway. This route serves as a crucial alternative when the primary transmethylation/transsulfuration pathways are saturated or impaired.[4]

  • Transamination of L-Methionine: The pathway is initiated by the transfer of the amino group from L-methionine to an α-keto acid acceptor (commonly α-ketoglutarate). This reaction is catalyzed by a variety of aminotransferases, yielding α-keto-γ-methiolbutyrate (KMB).[5]

  • Oxidative Decarboxylation of KMB: KMB is subsequently and irreversibly decarboxylated within the mitochondria to produce 3-(methylthio)propanoic acid (MMPA) . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), the same enzyme complex responsible for the catabolism of branched-chain amino acids.[3][6]

Methyl 3-(methylthio)propionate (MMP) is the methyl ester of MMPA. While MMPA is the direct endogenous metabolite in this pathway, MMP is found naturally in certain foods like pineapple and is often synthesized for analytical purposes, as the ester form is more volatile and suitable for Gas Chromatography (GC) analysis.[7]

Link to Hepatic Glucose Regulation

The significance of this pathway extends beyond simple amino acid catabolism. Research has demonstrated that flux through the methionine transamination pathway can regulate hepatic gluconeogenesis. Metabolites from this pathway, including MMPA, have been shown to activate the GCN5 acetyltransferase, which in turn promotes the acetylation of the transcriptional coactivator PGC-1α.[2][3] Acetylation of PGC-1α inhibits its activity, leading to the suppression of key gluconeogenic genes (e.g., Pck1 and G6pc) and a subsequent reduction in hepatic glucose production. This discovery establishes a direct link between the metabolism of a single amino acid and systemic glucose homeostasis, presenting potential therapeutic targets for metabolic diseases like type 2 diabetes.[2]

Figure 1: Methionine Transamination and Its Link to Hepatic Glucose Control cluster_metabolism Methionine Catabolism cluster_signaling Signaling Cascade Met L-Methionine KMB α-Keto-γ-methiolbutyrate (KMB) Met->KMB Aminotransferase MMPA 3-(Methylthio)propanoic Acid (MMPA) KMB->MMPA Branched-chain α-keto acid dehydrogenase complex (BCKDC) GCN5 GCN5 Acetyltransferase MMPA->GCN5 Activates PGC1a_Ac Acetylated PGC-1α (Inactive) GCN5->PGC1a_Ac Acetylation PGC1a PGC-1α Genes Gluconeogenic Genes (Pck1, G6pc) PGC1a->Genes Activates PGC1a_Ac->Genes Inhibits Glucose Hepatic Glucose Production Genes->Glucose Drives

Figure 1: Methionine Transamination and Its Link to Hepatic Glucose Control

Quantitative Data

Accurate quantitative data is essential for modeling metabolic pathways and designing experiments. The following tables summarize the key physicochemical properties of MMP and its parent acid, MMPA, along with relevant metabolic data.

Table 1: Physicochemical Properties
PropertyThis compound (MMP)3-(methylthio)propanoic Acid (MMPA)
CAS Number 13532-18-8[8]646-01-5
Molecular Formula C₅H₁₀O₂S[8]C₄H₈O₂S
Molecular Weight 134.20 g/mol [9]120.17 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 74-75 °C at 13 mmHg[8]244-247 °C at 760 mmHg
Density 1.077 g/mL at 25 °C1.160 g/cm³
Refractive Index n20/D 1.465n20/D 1.4885
Solubility Soluble in ethanol; very difficult to dissolve in waterSoluble in water, ethanol, DMSO

Data compiled from various chemical suppliers and databases.

Table 2: Metabolic and Kinetic Parameters
ParameterValue / ObservationContext / Notes
Physiological Flux In normal subjects, this pathway is quantitatively minor. In a patient with hepatic methionine adenosyltransferase deficiency, at least 20% of methionine was catabolized via transamination.[1]Highlights the pathway's importance in metabolic stress or disease states.
Enzyme: Aminotransferase K. pneumoniae Tyrosine Aminotransferase shows favorable kinetics for KMB conversion to Methionine.Specific kinetic data for mammalian aminotransferases acting on methionine are not well-defined in the literature, representing a research opportunity.
Enzyme: BCKDC The branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of KMB.[3]This mitochondrial enzyme complex is the rate-limiting step in branched-chain amino acid catabolism.[10] Its activity with KMB is established, but specific Km/Vmax values are not readily available as research has focused on its primary substrates (e.g., α-ketoisocaproate).[11][12]

Experimental Protocols

The quantification of MMPA in biological matrices is critical for studying the flux of the methionine transamination pathway. Due to its polarity, MMPA requires derivatization to increase its volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of 3-(methylthio)propanoic Acid (MMPA) by GC-MS

This protocol provides a robust method for extracting, derivatizing, and quantifying MMPA from biological samples like plasma or tissue homogenates.

Objective: To accurately measure the concentration of MMPA in a biological matrix.

Principle: MMPA is extracted from the sample and chemically modified (derivatized) to a volatile trimethylsilyl (B98337) (TMS) ester. This derivative is then separated and detected using a GC-MS system, allowing for highly sensitive and specific quantification against an internal standard.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled MMPA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (extraction solvent)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (derivatization reagent)

  • Pyridine (B92270) (solvent)

  • GC-MS system with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation & Extraction:

    • To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

    • Acidify the sample to pH ~2 using HCl to ensure MMPA is in its protonated form.

    • Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes to extract MMPA.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

    • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Injector Temp: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at 1.0 mL/min (constant flow)

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Ion Source Temp: 230°C

    • MS Quadrupole Temp: 150°C

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the MMPA-TMS derivative and the internal standard.

  • Quantification:

    • Identify the peaks for MMPA-TMS and the IS based on their retention times.

    • Construct a calibration curve using standards of known MMPA concentrations.

    • Calculate the concentration of MMPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 2: Experimental Workflow for GC-MS Quantification of MMPA Sample 1. Sample Preparation (Plasma + Internal Standard) Acidify 2. Acidification (HCl to pH 2) Sample->Acidify Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry 4. Drying & Evaporation (Na₂SO₄ & Nitrogen Stream) Extract->Dry Deriv 5. Derivatization (BSTFA, 60°C for 30 min) Dry->Deriv GCMS 6. GC-MS Analysis (HP-5ms column) Deriv->GCMS Data 7. Data Processing (Quantification vs. Calibration Curve) GCMS->Data

Figure 2: Experimental Workflow for GC-MS Quantification of MMPA

Conclusion and Future Directions

This compound and its metabolic precursor, 3-(methylthio)propanoic acid, represent a significant, yet historically underappreciated, aspect of methionine metabolism. The transamination pathway provides metabolic flexibility for handling excess methionine and, more importantly, generates a signaling molecule (MMPA) that directly influences hepatic glucose homeostasis. For researchers in drug development, this pathway presents novel therapeutic possibilities. Modulating the activity of the aminotransferases or the BCKDC complex could potentially alter hepatic glucose output, offering a new strategy for managing metabolic disorders.

Future research should focus on several key areas:

  • Enzyme Kinetics: Elucidating the specific kinetic parameters (Km, Vmax) of the mammalian enzymes responsible for the conversion of methionine and KMB.

  • Physiological Concentrations: Establishing reference ranges for MMPA in plasma and tissues across different physiological (fed vs. fasted) and pathological (e.g., liver disease, diabetes) states.

  • Gut Microbiome Contribution: Investigating the role of the gut microbiota in producing and modulating systemic levels of MMPA, which could provide insights into diet-host-metabolism interactions.

A deeper understanding of this pathway will undoubtedly uncover new opportunities for therapeutic intervention in metabolic disease.

References

Microbial Production of Methyl 3-(methylthio)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661) (MMP) is a volatile sulfur-containing compound with applications in the flavor and fragrance industries. While chemical synthesis routes are established, microbial production offers a promising alternative using renewable feedstocks. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of MMP, with a primary focus on the model organism Saccharomyces cerevisiae. The guide details the biosynthetic pathways, potential metabolic engineering strategies, experimental protocols for fermentation and analysis, and a summary of available quantitative data.

Introduction

Methyl 3-(methylthio)propionate is a naturally occurring ester found in various fruits, such as pineapple, and contributes to their characteristic aroma.[1] It is a metabolite also found in or produced by microorganisms like Saccharomyces cerevisiae.[2] The microbial production of MMP leverages the inherent metabolic pathways of microorganisms, particularly the catabolism of the sulfur-containing amino acid L-methionine. This guide explores the key aspects of harnessing and engineering these microbial systems for the efficient synthesis of MMP.

Biosynthetic Pathway

The primary route for the microbial biosynthesis of 3-(methylthio)propanoic acid (MMPA), the immediate precursor to MMP, is the Ehrlich pathway, which is well-characterized in Saccharomyces cerevisiae.[3][4][5][6] This pathway involves the catabolism of amino acids to produce fusel alcohols and acids.

The key steps in the conversion of L-methionine to MMPA via the Ehrlich pathway are:

  • Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMTB). This reaction is catalyzed by aminotransferases.

  • Decarboxylation: KMTB is decarboxylated to form 3-(methylthio)propionaldehyde (B105701) (methional).

  • Oxidation: Methional is subsequently oxidized to 3-(methylthio)propanoic acid (MMPA).

The final step in the formation of this compound is the esterification of MMPA with methanol. In yeast, this reaction is likely catalyzed by alcohol acetyltransferases (AATases), which are known to be involved in the synthesis of various volatile esters. While these enzymes typically use acetyl-CoA as the acyl donor, some exhibit broader substrate specificity and could potentially utilize other acyl-CoAs or directly esterify carboxylic acids.

Signaling Pathway Diagram

Ehrlich Pathway for MMPA Production L_Methionine L-Methionine KMTB α-keto-γ-(methylthio)butyrate L_Methionine->KMTB Transamination Methional 3-(methylthio)propionaldehyde KMTB->Methional Decarboxylation MMPA 3-(methylthio)propanoic acid Methional->MMPA Oxidation MMP This compound MMPA->MMP Esterification Methanol Methanol Methanol->MMP Metabolic Engineering Workflow cluster_0 Strain Development cluster_1 Process Optimization Identify_Pathway Identify Biosynthetic Pathway (Ehrlich Pathway) Select_Host Select Production Host (S. cerevisiae) Identify_Pathway->Select_Host Identify_Targets Identify Engineering Targets (Enzymes, Precursors) Select_Host->Identify_Targets Genetic_Modification Genetic Modification (Overexpression, Knockout) Identify_Targets->Genetic_Modification Screening Screening of Engineered Strains Genetic_Modification->Screening Fermentation_Optimization Fermentation Optimization (Media, pH, Temperature) Screening->Fermentation_Optimization Extraction_Optimization Extraction & Purification Fermentation_Optimization->Extraction_Optimization Analysis Quantification (GC-MS) Extraction_Optimization->Analysis

References

Environmental Degradation Pathways of Methyl 3-(methylthio)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661) (MMP), an organosulfur ester, is utilized in various industrial applications, including as a food flavoring agent. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the known degradation pathways of MMP in the environment, encompassing biodegradation, chemical degradation (hydrolysis), and photodegradation. This document synthesizes available scientific literature to present detailed degradation mechanisms, quantitative data, and experimental protocols relevant to the study of MMP's environmental persistence and transformation.

Introduction

Methyl 3-(methylthio)propionate (C₅H₁₀O₂S) is a volatile organic compound characterized by a sulfurous odor. Its presence in the environment necessitates a thorough understanding of its transformation and degradation processes. This guide details the abiotic and biotic pathways that contribute to the breakdown of MMP, providing a valuable resource for environmental scientists and researchers in related fields.

Chemical Degradation: Hydrolysis

The primary chemical degradation pathway for this compound in the aquatic environment is hydrolysis. The ester linkage in MMP is susceptible to cleavage under both acidic and basic conditions, yielding 3-(methylthio)propionic acid (MMPA) and methanol.[1]

Reaction: CH₃SCH₂CH₂COOCH₃ + H₂O ⇌ CH₃SCH₂CH₂COOH + CH₃OH (this compound + Water ⇌ 3-(methylthio)propionic acid + Methanol)

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions.

Experimental Protocols

Hydrolysis Kinetics Study:

A detailed experimental protocol for determining the hydrolysis kinetics of an ester like MMP as a function of pH and temperature would typically involve:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of environmentally relevant pH values (e.g., pH 4, 7, and 9).

  • Temperature Control: Use temperature-controlled water baths or incubators to maintain constant temperatures (e.g., 15°C, 25°C, and 35°C).

  • Reaction Setup: In sealed, temperature-controlled reaction vessels, add a known concentration of this compound to each buffer solution.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

  • Quenching: Immediately quench the hydrolysis reaction in the aliquots, for example, by neutralization or by adding a solvent that stops the reaction.

  • Analysis: Analyze the concentration of the remaining this compound and the formation of 3-(methylthio)propionic acid using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the pseudo-first-order rate constants (k) for the hydrolysis at each pH and temperature by plotting the natural logarithm of the reactant concentration versus time. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Biodegradation

This compound is considered to be readily biodegradable, with studies showing up to 92% degradation in 28 days under aerobic conditions. The primary mechanism of biodegradation involves the initial hydrolysis of the ester bond to form 3-(methylthio)propionic acid (MMPA), which is then further metabolized by microorganisms.

Aerobic Biodegradation Pathway

In aerobic marine environments, the biodegradation of MMPA is linked to the well-characterized dimethylsulfoniopropionate (DMSP) demethylation pathway. This multi-step enzymatic process is carried out by a variety of marine bacteria.

The key enzymatic steps are:

  • Hydrolysis: this compound is first hydrolyzed to 3-(methylthio)propionic acid (MMPA) and methanol.

  • CoA Ligation: MMPA is activated by the enzyme MMPA-CoA ligase (DmdB), which attaches Coenzyme A to form MMPA-CoA.

  • Dehydrogenation: MMPA-CoA is then dehydrogenated by MMPA-CoA dehydrogenase (DmdC) to yield methylthioacrylyl-CoA.

  • Further Metabolism: Subsequent enzymatic reactions catabolize methylthioacrylyl-CoA to methanethiol (B179389) and other central metabolites.

Experimental Protocols

Ready Biodegradability Test (OECD 301F - Manometric Respirometry):

This standard test assesses the ready biodegradability of a chemical substance by measuring oxygen consumption.

  • Test System Preparation: A defined volume of mineral medium is inoculated with a small amount of activated sludge from a sewage treatment plant.

  • Test Substance Addition: A known concentration of this compound is added to the test vessels as the sole source of organic carbon.[2][3]

  • Controls:

    • Blank Control: Inoculum and mineral medium without the test substance to measure endogenous respiration.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the activity of the inoculum.

    • Toxicity Control: A mixture of the test substance and the reference substance is used to check for inhibitory effects of the test substance on the microorganisms.[4]

  • Incubation: The sealed test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[1][5]

GC-MS Analysis of Biodegradation Intermediates:

  • Sample Preparation: At various time points during a biodegradation experiment, aqueous samples are collected. For the analysis of the acidic intermediate (MMPA), a derivatization step is typically required to increase its volatility for GC-MS analysis. A common method is esterification to its methyl ester.

  • Derivatization (Esterification):

    • The aqueous sample is acidified and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The solvent is evaporated, and the residue is treated with a methylating agent (e.g., diazomethane (B1218177) or BF₃ in methanol) to convert MMPA to its methyl ester.[6]

  • GC-MS Conditions:

    • Gas Chromatograph: An Agilent 7890B GC or equivalent.

    • Column: An HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Mass Spectrometer: An Agilent 5977A MSD or equivalent, operating in electron ionization (EI) mode at 70 eV.[7]

  • Data Analysis: Identification of MMP and its degradation products is achieved by comparing their mass spectra and retention times with those of authentic standards.

Photodegradation

Photodegradation is another potential environmental fate process for this compound, particularly in the atmosphere and the photic zone of aquatic environments.

Atmospheric Photodegradation

In the atmosphere, volatile organic compounds like MMP are primarily degraded by reaction with photochemically generated hydroxyl (•OH) radicals. The estimated atmospheric half-life of this compound due to reaction with •OH radicals is approximately 7.3 hours, indicating that it is not persistent in the atmosphere.

Aquatic Photodegradation

The direct photolysis of MMP in water is expected to be limited as it does not contain chromophores that absorb sunlight significantly. However, indirect photodegradation can occur through reactions with photochemically produced reactive species in water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). The specific products and pathways of aquatic photodegradation have not been extensively studied.

Experimental Protocols

Aquatic Photodegradation Study:

  • Sample Preparation: Prepare aqueous solutions of this compound in purified water and in natural water samples (to account for indirect photolysis).

  • Irradiation: Expose the solutions to a light source that simulates the solar spectrum (e.g., a xenon arc lamp). Control the temperature of the samples during irradiation.

  • Dark Controls: Prepare identical samples and keep them in the dark to differentiate between photodegradation and other loss processes (e.g., hydrolysis, volatilization).

  • Sampling: At specific time intervals, collect samples from both the irradiated and dark control solutions.

  • Analysis: Analyze the concentration of this compound over time using an appropriate analytical method like GC-MS or HPLC. Identify potential photoproducts by comparing the chromatograms of irradiated and non-irradiated samples and using mass spectrometry for structural elucidation.

  • Data Analysis: Calculate the photodegradation rate constant and half-life. If possible, determine the quantum yield, which is a measure of the efficiency of the photochemical process.

Environmental Fate Summary and Data

Table 1: Summary of Quantitative Degradation Data for this compound

ParameterValueEnvironmental CompartmentConditionsReference
Biodegradation
Ready Biodegradability92% in 28 daysAquatic (activated sludge)OECD 301FBenchchem
Photodegradation
Atmospheric Half-life7.3 hoursAirReaction with •OH radicalsBenchchem
Chemical Degradation
HydrolysisPrimary pathwayAquaticAcidic or basic conditionsBenchchem

Table 2: Estimated Physicochemical Properties Influencing Environmental Fate

ParameterValueSignificance
Water SolubilitySlightly solubleAffects distribution in aquatic environments
Vapor PressureData not availableInfluences volatilization from soil and water
Log Kₒw0.7 (estimated)Low potential for bioaccumulation
Log KₒcLow (estimated)High mobility in soil

Signaling Pathways and Experimental Workflows

Diagrams

Biodegradation_Pathway MMP This compound MMPA 3-(methylthio)propionic acid (MMPA) MMP->MMPA Hydrolysis Methanol Methanol MMP->Methanol Hydrolysis MMPA_CoA MMPA-CoA MMPA->MMPA_CoA DmdB (CoA Ligation) MTA_CoA Methylthioacrylyl-CoA MMPA_CoA->MTA_CoA DmdC (Dehydrogenation) Metabolites Central Metabolites & Methanethiol MTA_CoA->Metabolites Further Metabolism OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis MineralMedium Mineral Medium TestVessel Test Vessel (MMP + Inoculum) MineralMedium->TestVessel BlankVessel Blank Control (Inoculum only) MineralMedium->BlankVessel ReferenceVessel Reference Control (Reference + Inoculum) MineralMedium->ReferenceVessel ToxicityVessel Toxicity Control (MMP + Reference + Inoculum) MineralMedium->ToxicityVessel ActivatedSludge Activated Sludge (Inoculum) ActivatedSludge->TestVessel ActivatedSludge->BlankVessel ActivatedSludge->ReferenceVessel ActivatedSludge->ToxicityVessel TestSubstance MMP TestSubstance->TestVessel TestSubstance->ToxicityVessel ReferenceSubstance Reference (e.g., Sodium Benzoate) ReferenceSubstance->ReferenceVessel ReferenceSubstance->ToxicityVessel Measurement Measure O₂ Consumption (Manometric Respirometer) TestVessel->Measurement BlankVessel->Measurement ReferenceVessel->Measurement ToxicityVessel->Measurement Calculation Calculate % Biodegradation vs. ThOD Measurement->Calculation Evaluation Evaluate against 'Readily Biodegradable' Criteria (>60% in 10d window) Calculation->Evaluation

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylthio)propionate (B1239661) is a sulfur-containing ester that contributes to the aroma and flavor profiles of various food products, including pineapple, strawberries, and some fermented beverages. Its analysis is crucial in the food and beverage industry for quality control and flavor development studies. In pharmaceutical and metabolic research, the analysis of such sulfur-containing compounds can be of interest in understanding various biological pathways. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of methyl 3-(methylthio)propionate due to its volatility and the high selectivity and sensitivity of mass spectrometric detection.

This document provides a detailed protocol for the analysis of this compound using GC-MS. It includes information on sample preparation, instrument parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

The following protocol outlines a general procedure for the analysis of this compound. As this compound is an ester, it is generally volatile enough for direct GC-MS analysis without the need for derivatization, which is often required for its parent carboxylic acid, 3-(methylthio)propanoic acid.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Liquid Samples (e.g., beverages, liquid culture media):

    • Direct Liquid Injection: For samples with relatively high concentrations of the analyte and a clean matrix, direct injection of a filtered sample may be possible.

    • Liquid-Liquid Extraction (LLE):

      • To 5 mL of the liquid sample, add 5 mL of a non-polar organic solvent such as dichloromethane (B109758) or hexane.

      • Vortex the mixture for 2 minutes to ensure thorough mixing.

      • Centrifuge the mixture to separate the organic and aqueous layers.

      • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.

      • The extract can be concentrated under a gentle stream of nitrogen if necessary.

      • The final extract is ready for GC-MS analysis.

    • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.

      • Place a known volume of the liquid sample into a headspace vial.

      • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.

      • Allow the fiber to be exposed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C) to allow for the adsorption of volatile compounds.

      • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

  • For Solid Samples (e.g., food products, tissues):

    • Solvent Extraction:

      • Homogenize a known weight of the solid sample.

      • Add a suitable organic solvent (e.g., dichloromethane) and mix thoroughly.

      • Separate the solid material by centrifugation or filtration.

      • The resulting solvent extract can be further concentrated and analyzed by GC-MS.

    • Headspace Analysis: For highly volatile compounds in a solid matrix, static or dynamic headspace analysis can be employed.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. The characteristic ions for this compound should be chosen based on its mass spectrum. The retention time, limit of detection (LOD), and limit of quantification (LOQ) are dependent on the specific instrumentation and chromatographic conditions and should be determined experimentally during method validation.

Parameter Value/Description
Compound Name This compound
Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
CAS Number 13532-18-8
Approximate Retention Time ~8-12 minutes (on a 30m HP-5ms column with the program above; to be determined experimentally)
Characteristic m/z Ions for SIM 134 (Molecular Ion, for confirmation), 61 (Base Peak, for quantification), 75 (Fragment ion, for qualification)
Limit of Detection (LOD) Method-dependent, to be determined experimentally (typically in the low ng/mL to pg/mL range with SIM)
Limit of Quantification (LOQ) Method-dependent, to be determined experimentally (typically in the low ng/mL range with SIM)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Biological Fluid) Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Concentration Concentration (optional) Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Mass Spectrum Library) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Final_Result Final_Result Quantification->Final_Result Final Result (Concentration)

Caption: Experimental workflow for GC-MS analysis of this compound.

SIM_Logic TotalIonCurrent Total Ion Current (TIC) from Full Scan MassSpectrum Mass Spectrum of This compound TotalIonCurrent->MassSpectrum Identify Peak IonSelection Selected Ions for SIM m/z 61 (Quantifier) m/z 75 (Qualifier) m/z 134 (Qualifier) MassSpectrum->IonSelection Select Characteristic Ions SIM_Analysis Quantitative Analysis (SIM Mode) IonSelection->SIM_Analysis Monitor Ions

Caption: Logical relationship for selecting ions for SIM analysis.

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(methylthio)propionate (B1239661) (C5H10O2S) is a sulfur-containing ester with applications in the flavor and fragrance industry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides detailed information on the ¹H and ¹³C NMR spectra of methyl 3-(methylthio)propionate, along with standardized protocols for data acquisition.

Molecular Structure and NMR Assignments

The chemical structure of this compound contains four distinct proton environments and five unique carbon environments, each giving rise to a specific signal in the NMR spectrum. The structure and atom numbering for NMR correlation are depicted below.

Figure 1: Structure of this compound with Atom Numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The data presented was acquired in deuterated chloroform (B151607) (CDCl₃).[2]

Protons (Label)Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
-S-CH₃ (1)2.12Singlet3H-
-S-CH₂ - (2)2.77Triplet2H7.35
-CH₂ -C=O (3)2.63Triplet2H7.35
-O-CH₃ (5)3.70Singlet3H-

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to each of the carbon atoms in the molecule. The chemical shifts (δ) are reported in ppm relative to TMS, with the spectrum acquired in CDCl₃.[2]

Carbon (Label)Chemical Shift (δ ppm)
-S-C H₃ (1)15.49
-S-C H₂- (2)29.20
-C H₂-C=O (3)34.37
-C =O (4)172.33
-O-C H₃ (5)51.68

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for this compound.[2]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine qualitative spectra, the residual solvent peak can be used as a reference.

Protocol 2: NMR Data Acquisition

The following workflow outlines the general steps for acquiring NMR data.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Sample in Deuterated Solvent insert_sample Insert Sample into Spectrometer prep_sample->insert_sample lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim tune_probe Tune and Match Probe shim->tune_probe setup_1h Set Up ¹H Acquisition Parameters tune_probe->setup_1h setup_13c Set Up ¹³C Acquisition Parameters tune_probe->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h process_data Fourier Transform and Phase Correction acquire_1h->process_data acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->process_data calibrate Calibrate Chemical Shifts process_data->calibrate integrate Integrate Peaks (¹H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick analyze Analyze and Assign Spectra peak_pick->analyze

Figure 2: General Workflow for NMR Data Acquisition and Processing.

¹H NMR Acquisition Parameters (Example for a 300 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 12-16 ppm.

¹³C NMR Acquisition Parameters (Example for a 75 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 200-240 ppm.

Protocol 3: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 0.3 Hz is typically applied for ¹H spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[3]

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative ratio of protons.

  • Peak Picking: Identify and label the chemical shift of each peak. For multiplets, the center of the multiplet is typically reported.

These protocols and spectral data provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound, ensuring accurate and reproducible NMR analysis.

References

Application Notes and Protocols: Synthesis of Methyl 3-(methylthio)propionate from Methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl 3-(methylthio)propionate (B1239661) via the thiol-Michael addition reaction between methyl acrylate (B77674) and methanethiol (B179389). This reaction is a cornerstone of click chemistry, valued for its high efficiency, mild reaction conditions, and high atom economy. Protocols for different catalytic systems, including amine and phosphine (B1218219) catalysts, are discussed, with a specific detailed protocol for a pyridine-catalyzed reaction. Data on reaction efficiency, product specifications, and spectroscopic characterization are presented in a structured format for easy comparison and implementation in a laboratory setting.

Introduction

Methyl 3-(methylthio)propionate is a valuable compound in various fields, including flavor and fragrance industries, and as a building block in organic synthesis. The synthesis from methyl acrylate and methanethiol is a classic example of a conjugate addition reaction, specifically a thiol-Michael addition. This reaction is characterized by the addition of a sulfur nucleophile (thiolate) to the β-carbon of an α,β-unsaturated carbonyl compound. The choice of catalyst is crucial for the reaction's efficiency, with both base-catalyzed and nucleophile-initiated pathways being viable. This document outlines the synthesis, providing detailed protocols and comparative data to aid researchers in selecting the optimal conditions for their specific needs.

Reaction Mechanism: Thiol-Michael Addition

The synthesis of this compound from methyl acrylate and methanethiol proceeds via a thiol-Michael addition mechanism. This reaction can be catalyzed by either a base or a nucleophile.

Base-Catalyzed Mechanism: In the presence of a base (e.g., pyridine (B92270), triethylamine), the base abstracts a proton from methanethiol to form a methylthiolate anion. This potent nucleophile then attacks the electrophilic β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated by the conjugate acid of the base to yield the final product, this compound, and regenerate the base catalyst.

Nucleophile-Initiated Mechanism: With a nucleophilic catalyst such as a phosphine (e.g., dimethylphenylphosphine (B1211355) - DMPP), the reaction is initiated by the nucleophilic attack of the phosphine on the β-carbon of methyl acrylate, forming a zwitterionic intermediate. This intermediate is a strong base and deprotonates the methanethiol, generating the methylthiolate anion which then proceeds to react with another molecule of methyl acrylate.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₁₀O₂S[1][2][3][4]
Molecular Weight134.20 g/mol [1][2][3]
Boiling Point74-75 °C @ 13 mmHg[1][5]
Density1.077 g/mL at 25 °C[1][5]
Refractive Index (n20/D)1.465[1][5]
AppearanceClear, colorless liquid[5]
Spectroscopic Data of this compound
SpectroscopyDataReference
¹H NMR (300 MHz, CDCl₃)δ (ppm): 3.70 (s, 3H, -OCH₃), 2.77 (t, J=7.2 Hz, 2H, -CH₂-S-), 2.63 (t, J=7.2 Hz, 2H, -CH₂-C=O), 2.12 (s, 3H, -S-CH₃)[1]
¹³C NMR (22.53 MHz, CDCl₃)δ (ppm): 172.33 (C=O), 51.68 (-OCH₃), 34.37 (-CH₂-S-), 29.20 (-CH₂-C=O), 15.49 (-S-CH₃)[1]
Comparison of Catalytic Systems
CatalystCatalyst TypeTypical Reaction TimeYieldNotesReference
PyridineAmine (Base)0.5 - 2 hours82.0%Effective and commonly used.
Triethylamine (TEA)Amine (Base)Several hoursHighSlower than phosphines.[6][7]
Dimethylphenylphosphine (DMPP)Phosphine (Nucleophile)MinutesQuantitativeHighly efficient, requires catalytic amounts.[7][8][9]

Experimental Protocols

Detailed Protocol: Pyridine-Catalyzed Synthesis

This protocol describes the synthesis of this compound using pyridine as a catalyst.

Materials:

  • Methyl acrylate (1.0 mol, 90 mL)

  • Methanethiol (approx. 1.5 mol, freshly prepared)

  • Pyridine (1.0 mL)

  • Ice-salt bath

  • Four-necked flask (250 mL) equipped with a mechanical stirrer, reflux condenser (-10 °C coolant), thermometer, and a gas inlet tube.

Procedure:

  • Assemble the reaction apparatus as described above.

  • Charge the four-necked flask with methyl acrylate (90 mL, 1.0 mol) and pyridine (1.0 mL).

  • Cool the mixture to -5 °C using an ice-salt bath.

  • While stirring vigorously, bubble freshly prepared methanethiol gas through the gas inlet tube, ensuring the tip of the tube is below the surface of the reaction mixture.

  • Control the addition rate of methanethiol to maintain the reaction temperature below 6 °C.

  • After the addition of methanethiol is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to 30 °C.

  • Continue stirring at 30 °C for 30 minutes to ensure the reaction goes to completion. The disappearance of methyl acrylate can be monitored by techniques such as gas chromatography.

  • Once the reaction is complete, purify the product by vacuum distillation.

  • Collect the fraction distilling at 74-75 °C / 13 mmHg (1733 Pa). The product is a colorless, transparent liquid.

Expected Yield: 82.0%

General Protocol for Phosphine-Catalyzed Synthesis

Phosphines, such as dimethylphenylphosphine (DMPP), are highly effective catalysts for the thiol-Michael addition, often providing quantitative yields in a much shorter time frame compared to amine catalysts.[7][8][9]

General Considerations:

  • The reaction is typically carried out at room temperature.

  • The catalyst loading should be kept low (catalytic amounts) to avoid side reactions.[8][9]

  • The reaction progress can be monitored by ¹H NMR or GC to determine the point of full conversion.

  • Purification is typically achieved through vacuum distillation or column chromatography.

Mandatory Visualizations

ReactionPathway MA Methyl Acrylate Product This compound MA->Product MT Methanethiol MT->Product Cat Base or Nucleophile Catalyst Cat->Product

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow start Start reactants Charge flask with Methyl Acrylate and Catalyst start->reactants cool Cool reaction mixture to specified temperature reactants->cool add_thiol Add Methanethiol while maintaining temperature cool->add_thiol react Allow reaction to proceed (monitor for completion) add_thiol->react purify Purify product via vacuum distillation react->purify product Collect pure This compound purify->product

Caption: General experimental workflow for the synthesis.

References

Application of "methyl 3-(methylthio)propionate" in flavor reconstitution studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3-(methylthio)propionate (B1239661) (M3MP) is a sulfur-containing ester that plays a crucial role in the characteristic aroma of several tropical fruits, most notably pineapple, passionfruit, and guava. Its unique sensory profile, described as sweet, fruity, tropical, and slightly sulfury, makes it an indispensable component in the reconstitution of authentic and appealing fruit flavors for the food and beverage industry. In flavor reconstitution studies, M3MP is utilized to impart a natural-like ripe and juicy character that is often lost during processing. Its application allows for the standardization of flavor profiles and the creation of novel flavor combinations. Beyond its use in fruit flavors, M3MP can also add depth and complexity to savory and meat flavor systems.

The concentration of methyl 3-(methylthio)propionate is critical to achieving a balanced and desirable flavor profile. At low concentrations, it contributes a sweet and fruity aroma reminiscent of pineapple. However, at higher concentrations, its sulfury notes can become more pronounced. Therefore, careful consideration of its usage levels in flavor formulations is essential.

Data Presentation

Table 1: Typical Formulation for a Reconstituted Pineapple Flavor
IngredientPartsFlavor Contribution
Allyl Hexanoate10Fruity, pineapple-like
Ethyl Butyrate8Fruity, sweet
Ethyl Acetate5Ethereal, fruity
Isoamyl Acetate3Banana, fruity
Allyl Cyclohexanepropionate2Pineapple, fruity
Vanillin1Sweet, vanilla-like
This compound 0.5 Sweet, tropical, pineapple
Ethyl 3-methylthiopropionate0.2Pineapple-like, citrus-like
Propylene Glycol (Solvent)70.3-

Note: This table represents a typical formulation and the optimal concentration of this compound may vary depending on the specific application and desired flavor profile.

Table 2: Concentration of this compound in Different Pineapple Cultivars
Pineapple CultivarConcentration (µg/kg)Reference
Tainong No. 4622.49[1]
Tainong No. 6Not specified, but present[1]
French Polynesia1140[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Food Matrix using GC-MS

Objective: To quantify the concentration of this compound in a food sample (e.g., reconstituted pineapple juice).

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

  • Analytical balance

  • Micropipettes

  • Sodium chloride (NaCl)

  • This compound standard

  • Internal standard (e.g., ethyl 3-(methylthio)propionate)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Homogenize the food sample if it is solid.

    • Weigh 5.0 g of the homogenized sample or pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sample at 40°C for 15 minutes in a water bath or heating block.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the oven temperature program: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification. The characteristic ions for this compound are m/z 75, 87, and 134.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound at different concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard and using the calibration curve.

Protocol 2: Sensory Evaluation of Reconstituted Pineapple Juice

Objective: To assess the sensory profile of a reconstituted pineapple juice containing this compound.

Materials:

  • Reconstituted pineapple juice samples (with and without M3MP, and at different concentrations)

  • Control sample (e.g., natural pineapple juice)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glass cups labeled with random three-digit codes

  • Unsalted crackers and water for palate cleansing

  • Sensory evaluation ballots

Procedure:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity and ability to describe flavors.

    • Train the panelists on the key aroma and flavor attributes of pineapple, including "sweet," "fruity," "tropical," "cooked," "green," and "sulfury." Provide reference standards for each attribute.

  • Sample Preparation and Presentation:

    • Prepare the reconstituted pineapple juice samples according to the desired formulations.

    • Present 30 mL of each sample in coded glass cups at a controlled temperature (e.g., 10°C).

    • The presentation order of the samples should be randomized for each panelist.

  • Sensory Evaluation:

    • Instruct the panelists to evaluate the aroma of each sample first by sniffing, and then to evaluate the flavor by tasting.

    • Panelists should rinse their mouths with water and eat a piece of unsalted cracker between samples to cleanse their palate.

    • Panelists will rate the intensity of each sensory attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis:

    • Collect the completed ballots and analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the samples for each sensory attribute.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different samples.

Mandatory Visualization

G cluster_olfactory_epithelium Olfactory Epithelium cluster_osn Olfactory Sensory Neuron (OSN) M3MP This compound (Odorant) OBP Odorant Binding Protein (OBP) M3MP->OBP Binds OR Olfactory Receptor (OR) (e.g., MOR244-3 for sulfur compounds) OBP->OR Transports to G_protein G-protein (Golf) OR->G_protein Activates Cu Copper (Cu²⁺) Cu->OR Cofactor for activation AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signaling pathway for sulfur-containing compounds like M3MP.

G cluster_0 Phase 1: Analysis & Component Selection cluster_1 Phase 2: Formulation & Blending cluster_2 Phase 3: Evaluation & Refinement cluster_3 Phase 4: Final Product A1 Analyze Natural Flavor Profile (e.g., Pineapple) via GC-MS A2 Identify Key Aroma Compounds (including M3MP) A1->A2 A3 Determine Odor Activity Values (OAVs) A2->A3 A4 Select Key Components for Reconstitution A3->A4 B1 Develop Initial Flavor Formulations (Varying M3MP concentration) A4->B1 B2 Prepare Reconstituted Flavor Blends B1->B2 B3 Incorporate Blends into Food Matrix (e.g., Juice Base) B2->B3 C1 Instrumental Analysis of Reconstituted Product (GC-MS) B3->C1 C2 Sensory Evaluation by Trained Panel B3->C2 C3 Statistical Analysis of Sensory Data C1->C3 C2->C3 C4 Refine Formulation Based on Feedback C3->C4 C4->B1 Iteration D1 Optimized Reconstituted Flavor C4->D1

Caption: Experimental workflow for flavor reconstitution studies.

References

Application Notes and Protocols: Methyl 3-(methylthio)propionate as a Reference Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylthio)propionate (B1239661) is a key volatile sulfur compound (VSC) that contributes significantly to the characteristic aroma of various fruits, most notably pineapple.[1] Its potent and distinct aroma profile makes it a crucial analyte in the flavor and fragrance industry, as well as in food quality control. The accurate quantification of methyl 3-(methylthio)propionate is essential for ensuring product consistency, monitoring ripening processes, and developing new food products. These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of food samples, primarily focusing on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Chemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is fundamental for its accurate use in quantitative analysis.

PropertyValue
Molecular Formula C5H10O2S[2][3]
Molecular Weight 134.20 g/mol [2][3]
CAS Number 13532-18-8[2]
Appearance Colorless to pale yellow liquid
Odor Sulfurous, fruity, pineapple-like
Boiling Point 74-75 °C at 13 mmHg
Solubility Soluble in ethanol; very slightly soluble in water.
Purity ≥98% (for use as a reference standard)

Application: Quantification of this compound in Pineapple Juice

This section outlines the application of this compound as a reference standard for its quantification in pineapple juice, a matrix where it is a key aroma component.

Experimental Workflow

The overall workflow for the quantitative analysis involves sample preparation, HS-SPME extraction, GC-MS analysis, and data processing.

workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_data Data Processing start Pineapple Juice Sample spike Spike with Internal Standard start->spike homogenize Homogenize spike->homogenize hs_spme Headspace Solid-Phase Microextraction homogenize->hs_spme gcms GC-MS Analysis hs_spme->gcms quant Quantification using Reference Standard Calibration gcms->quant result Result (Concentration of Analyte) quant->result validation_logic cluster_protocol Method Development & Protocol Definition cluster_validation Method Validation cluster_result Outcome protocol Define Analytical Protocol (Sample Prep, GC-MS) linearity Linearity & Range protocol->linearity specificity Specificity protocol->specificity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq specificity->accuracy validated_method Validated Quantitative Method lod_loq->validated_method

References

Protocols for the quantification of "methyl 3-(methylthio)propionate" in food samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantification of Methyl 3-(methylthio)propionate (B1239661) in Food Samples

Introduction

Methyl 3-(methylthio)propionate is a key volatile sulfur compound that contributes to the characteristic aroma of many fruits and food products.[1] It is particularly recognized as a major ester in the flavor profile of pineapple.[2] The accurate quantification of this compound is essential for quality control, flavor profile analysis, and understanding the biochemical pathways involved in its formation in various food matrices. These application notes provide detailed protocols for the quantification of this compound in food samples using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[3]

Target Audience

These protocols and notes are intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the analysis of volatile organic compounds in complex matrices.

Data Presentation: Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various food samples. This data is compiled from multiple studies and serves as a reference for expected concentration ranges.

Food SampleConcentration Range (µg/kg)Analytical MethodReference
Pineapple (Fresh Juice)596GC-MS[1]
Pineapple (Sweetio variety)Higher proportion than regular pineappleGC-MS[4]
Pineapple WinePresent, but not a main componentGC-MS[2]
Crab Meats1.1 - 167Not Specified[5]
MuskmelonPresentNot Specified
StrawberriesPresentNot Specified

Experimental Protocols

This section details the methodologies for the quantification of this compound in food samples, covering sample preparation, extraction, and GC-MS analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is suitable for the analysis of volatile compounds in both liquid and solid food samples.

1. Sample Preparation:

  • Liquid Samples (e.g., Juices):

    • Homogenize the sample by vortexing.

    • Transfer a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • For calibration, prepare a series of standards by spiking a matrix-matched blank with known concentrations of this compound.

    • Add an appropriate internal standard to both samples and standards.

  • Solid Samples (e.g., Fruit Pulp):

    • Homogenize a known weight (e.g., 2-5 g) of the solid sample.

    • Transfer the homogenized sample into a headspace vial.

    • Add a known volume of a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

    • Prepare calibration standards and add an internal standard as described for liquid samples.

2. HS-SPME Procedure:

  • Place the sealed headspace vial in a heating block or autosampler incubator.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[3]

  • MS Ion Source Temperature: 230°C.[3]

  • MS Quadrupole Temperature: 150°C.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 134, 88, 61).

Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is an alternative for liquid samples and may be suitable for less volatile analytes.

1. Sample Preparation and Extraction:

  • Take a known volume of the liquid sample (e.g., 10 mL).

  • Acidify the sample to a pH < 2 with a strong acid (e.g., 1M HCl) to protonate any related acidic compounds.[6]

  • Add an appropriate internal standard.

  • Perform extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or pentane-DCM mixture) by vigorous shaking.[1]

  • Separate the organic layer.

  • Repeat the extraction process on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).[6]

2. GC-MS Analysis:

  • Follow the GC-MS conditions as detailed in Protocol 1.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Food Sample (Liquid or Solid) homogenize Homogenization sample->homogenize aliquot Aliquot Transfer to Vial homogenize->aliquot add_is Addition of Internal Standard aliquot->add_is hs_spme HS-SPME (Incubation and Adsorption) add_is->hs_spme HS-SPME Path lle Liquid-Liquid Extraction (Solvent Addition and Shaking) add_is->lle LLE Path gcms GC-MS Analysis hs_spme->gcms concentrate Solvent Evaporation and Reconstitution lle->concentrate concentrate->gcms data_proc Data Processing (Integration and Calibration) gcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for the quantification of this compound in food.

Biosynthetic Pathway

biosynthetic_pathway l_methionine L-Methionine mtpa 3-(Methylthio)propionic acid l_methionine->mtpa Enzymatic Conversion mmp This compound mtpa->mmp Esterification with Methanol emp Ethyl 3-(methylthio)propionate mtpa->emp Esterification with Ethanol

References

Application Notes and Protocols for Studying Methyl 3-(methylthio)propionate Demethylation in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylthio)propionate (B1239661) (MMPA) is a key intermediate in the bacterial demethylation of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound in marine environments. The bacterial processing of DMSP and its intermediates plays a crucial role in the global sulfur and carbon cycles. Understanding the enzymatic pathways and kinetics involved in MMPA demethylation is essential for fields ranging from environmental microbiology to drug development, where microbial metabolic pathways can be targeted.

These application notes provide a comprehensive overview of the demethylation of MMPA in two model organisms: the aerobic marine bacterium Ruegeria pomeroyi DSS-3 and the anaerobic methanogenic archaeon Methanosarcina acetivorans. This document includes quantitative data on enzyme kinetics and bacterial growth, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

Section 1: Demethylation in Ruegeria pomeroyi DSS-3

Ruegeria pomeroyi is a model organism for studying DMSP metabolism in marine bacteria. It possesses a well-characterized DMSP demethylation pathway where DMSP is converted to 3-mercaptopropionate (B1240610) (3-MPA) via MMPA.

Signaling Pathway: DMSP Demethylation in R. pomeroyi

The demethylation of DMSP to MMPA and its subsequent conversion involves a four-step enzymatic pathway.

dms_demethylation_pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA Methyl 3-(methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA MMPA-CoA MMPA->MMPA_CoA DmdB + CoA + ATP MTA_CoA Methylthioacryloyl-CoA (MTA-CoA) MMPA_CoA->MTA_CoA DmdC Products Methanethiol (MeSH) + Acetaldehyde MTA_CoA->Products DmdD (AcuH) mtp_operon cluster_operon mtpCAP Operon mtpC mtpC (Corrinoid protein) mtpA mtpA (CoM methyltransferase) mtpP mtpP (MFS transporter) msrH msrH (Transcriptional activator) cluster_operon cluster_operon msrH->cluster_operon Activates transcription MMPA Methylmercaptopropionate (MMPA) MMPA->msrH Induces Growth Growth on MMPA cluster_operon->Growth experimental_workflow start Start culture Bacterial Cultivation with MMPA start->culture growth Monitor Growth (OD600, Methane production) culture->growth harvest Cell Harvesting (Centrifugation) growth->harvest extract Metabolite and Protein Extraction harvest->extract metabolite_analysis Metabolite Analysis (GC-MS, HPLC) extract->metabolite_analysis protein_analysis Enzyme Assays & Proteomics extract->protein_analysis end End metabolite_analysis->end protein_analysis->end

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas chromatography-olfactometry (GC-O) analysis of methyl 3-(methylthio)propionate (B1239661), a key aroma compound found in various fruits and food products. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Introduction to Methyl 3-(methylthio)propionate

This compound (CAS No. 13532-18-8) is a volatile sulfur-containing ester recognized for its complex and potent aroma profile. It is a significant contributor to the characteristic scent of many fruits, most notably pineapple.[1][2] Its aroma is typically described as a combination of sweet, fruity notes reminiscent of pineapple, with underlying sulfurous, onion, and garlic-like nuances.[3][4] The perception of its aroma can vary with concentration, presenting a sweet pineapple flavor at high dilutions and a more pungent, onion-like smell at higher concentrations.[3]

Quantitative Data

While specific odor activity values (OAVs) and flavor dilution (FD) factors for this compound are not extensively documented in publicly available literature, its importance as a potent odorant can be inferred from studies on related compounds and its identification in aroma extracts. For instance, the ethyl ester, ethyl 3-(methylthio)propanoate, has been identified as one of the most odor-active compounds in pineapple. The following table summarizes available and estimated quantitative data for this compound.

ParameterValueSource/Comment
CAS Number 13532-18-8[5]
Molecular Formula C5H10O2S[5]
Molecular Weight 134.20 g/mol [6]
Boiling Point 74-75 °C at 13 mmHg[2]
Density 1.077 g/mL at 25 °C[2]
Refractive Index n20/D 1.465[2]
Aroma Profile Sweet, pineapple, sulfurous, onion, garlic, vegetable, tomato[4]
Relative Content in Pineapple (Autumn Fruit) 0.45%[7]
Relative Content in Pineapple (Summer Fruit) 4.09%[7]
Flavor Dilution (FD) Factor Estimated to be highBased on the high odor intensity of sulfur compounds and the reported significance of the ethyl ester.
Odor Activity Value (OAV) Estimated to be highDependent on concentration and odor threshold, but its potent aroma suggests a significant OAV in relevant food matrices.
Retention Index (RI) on HP-1 column Not explicitly stated for this compound, but can be determined experimentally using an n-alkane series.[7]

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound using Gas Chromatography-Olfactometry (GC-O). The protocol is a synthesis of established methods for analyzing volatile sulfur compounds and aroma compounds in fruit matrices.

3.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from a sample's headspace.

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath

    • Gas-tight syringe (for internal standard)

    • Internal standard (e.g., 3-hexanone (B147009) or other suitable compound not present in the sample)

    • Sodium chloride (NaCl)

  • Procedure:

    • Homogenize the solid sample (e.g., pineapple pulp) if necessary.

    • Place 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

    • If quantitative analysis is desired, add a known amount of an appropriate internal standard.

    • Seal the vial tightly with the screw cap.

    • Equilibrate the sample in a water bath or on a heater-stirrer at 40-60°C for 15-30 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3.2. Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines gas chromatographic separation with simultaneous detection by a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the human nose as a sensory detector.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a sniffing port (olfactometry port).

    • Column effluent splitter to direct the flow to both the chemical detector and the sniffing port (typically a 1:1 split).

    • Humidified air supply to the sniffing port to prevent nasal dryness.

    • Data acquisition system for both the chemical detector and the olfactometry responses.

    • Capillary GC column (e.g., DB-5ms, HP-INNOWax, or similar).

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless for a specified time (e.g., 1-2 minutes)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 230°C

      • Hold: 5 minutes at 230°C

    • Transfer Line to Sniffing Port Temperature: 220°C

  • Olfactometry Procedure:

    • A trained panelist or a group of panelists sniffs the effluent from the sniffing port throughout the chromatographic run.

    • Panelists record the time, duration, and a descriptor for each odor detected.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be employed for a more quantitative assessment of odor potency. In AEDA, the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is its Flavor Dilution (FD) factor.

3.3. Data Analysis

  • Identification: The identification of this compound can be confirmed by comparing its mass spectrum (if using a GC-MS) with a reference library and by comparing its retention index with literature values. The retention index (RI) is calculated based on the retention times of a series of n-alkanes run under the same chromatographic conditions.

  • Quantification: If an internal standard is used, the concentration of the analyte can be calculated by comparing its peak area to that of the internal standard.

  • Aromagram Construction: The olfactometry data is used to construct an aromagram, which is a chromatogram that displays the intensity or detection frequency of odors as a function of retention time.

Visualizations

Diagram 1: Experimental Workflow for GC-O Analysis

GC_O_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Homogenization Vialing Vialing & Addition of NaCl/Internal Standard Sample->Vialing Equilibration Equilibration & Headspace Generation Vialing->Equilibration Extraction SPME Fiber Exposure Equilibration->Extraction Injection Thermal Desorption in GC Injector Extraction->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting Detection Simultaneous Detection Splitting->Detection FID_MS Chemical Detector (FID/MS) Detection->FID_MS Sniffing Olfactory Detector (Sniffing Port) Detection->Sniffing Chromatogram Chromatogram & Mass Spectra FID_MS->Chromatogram Aromagram Aromagram Generation Sniffing->Aromagram Identification Compound Identification (RI & MS) Chromatogram->Identification Aromagram->Identification Quantification Quantification & OAV Calculation Identification->Quantification

Caption: Workflow of GC-O analysis for volatile compounds.

Diagram 2: Logical Relationship of Aroma Perception

Aroma_Perception cluster_attributes Aroma Attributes cluster_descriptors Specific Descriptors Compound This compound Sweet Sweet Compound->Sweet Fruity Fruity (Pineapple) Compound->Fruity Sulfurous Sulfurous Compound->Sulfurous Onion Onion Sulfurous->Onion Garlic Garlic Sulfurous->Garlic Vegetable Vegetable Sulfurous->Vegetable

Caption: Aroma profile of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in "methyl 3-(methylthio)propionate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(methylthio)propionate (B1239661).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl 3-(methylthio)propionate?

The most prevalent and efficient method for synthesizing this compound is the base-catalyzed Michael addition of methanethiol (B179389) to methyl acrylate (B77674). This reaction is favored for its high atom economy and generally good yields under optimized conditions.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. While both amine and phosphine (B1218219) catalysts can be used, phosphines, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be more efficient, often leading to complete conversion in a shorter time.[1][2][3][4]

  • Side Reactions: The primary side reaction is the polymerization of methyl acrylate. This is often initiated by impurities or suboptimal reaction temperatures.

  • Inappropriate Temperature: The reaction is exothermic. Poor temperature control can lead to an increased rate of methyl acrylate polymerization.

  • Incorrect Stoichiometry: An improper ratio of methanethiol to methyl acrylate can result in incomplete conversion of the limiting reagent.

  • Air Exposure: The presence of oxygen can promote undesirable side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Impure Reagents: The purity of both methanethiol and methyl acrylate is crucial. Impurities can inhibit the catalyst or initiate polymerization.

Q3: I am observing the formation of a viscous, insoluble material in my reaction flask. What is it and how can I prevent it?

The formation of a viscous or solid precipitate is a strong indication of methyl acrylate polymerization. To prevent this:

  • Ensure your methyl acrylate is free of polymerization inhibitors and freshly distilled if necessary.

  • Maintain strict temperature control, as higher temperatures can accelerate polymerization.

  • Use an appropriate catalyst concentration; excessively high concentrations can sometimes promote side reactions.

  • Ensure the reaction is carried out under an inert atmosphere to minimize radical-initiated polymerization.

Q4: Which catalyst is better for this reaction: an amine or a phosphine?

Phosphine catalysts, such as dimethylphenylphosphine (DMPP) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are generally more effective than primary or tertiary amine catalysts for the thiol-Michael addition to acrylates.[1][2][3][4] Phosphines can catalyze the reaction more rapidly and efficiently with fewer side reactions.[1][2][3][4] However, it is crucial to use phosphine catalysts at catalytic levels to avoid side reactions where the phosphine itself adds to the vinyl group.[1][2][3][4]

Q5: How can I effectively purify the final product?

The most common and effective method for purifying this compound is vacuum distillation. This technique allows for the separation of the desired product from less volatile impurities and any polymeric side products. It is important to carefully control the pressure and temperature during distillation to avoid decomposition of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.- Use a more efficient phosphine-based catalyst. - Increase catalyst loading incrementally. - Ensure the catalyst has not degraded.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side reactions.
Impure starting materials.- Use freshly distilled methyl acrylate. - Ensure the purity of methanethiol.
Significant Polymer Formation High reaction temperature.- Implement efficient cooling to maintain the optimal reaction temperature. - Consider a dropwise addition of one reactant to better control the exotherm.
Presence of oxygen.- Perform the reaction under an inert atmosphere (N₂ or Ar).
Inappropriate catalyst concentration.- Optimize the catalyst loading; too much catalyst can sometimes initiate polymerization.
Presence of Multiple Unidentified Byproducts in GC-MS Side reactions due to catalyst.- If using a phosphine catalyst, ensure it is used in catalytic amounts.[1][2][3][4] - Consider switching to a different class of catalyst.
Reaction temperature is too high.- Lower the reaction temperature and increase the reaction time.
Difficulty in Product Purification Product co-distills with impurities.- Use a fractional distillation column for better separation. - Adjust the vacuum pressure to optimize the boiling point difference.
Thermal decomposition during distillation.- Use a lower distillation temperature under a higher vacuum.

Data Presentation

Table 1: Illustrative Effect of Catalyst on Product Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
Triethylamine1068575
n-Pentylamine1049082
Dimethylphenylphosphine (DMPP)21>9995
Tris(2-carboxyethyl)phosphine (TCEP)52>9993

Note: This data is illustrative and based on general findings that phosphine catalysts are more efficient. Actual results may vary based on specific reaction conditions.

Table 2: Illustrative Effect of Temperature on Product Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
01265Slow reaction rate
25 (Room Temp)485Moderate reaction rate
50292Faster reaction, slight increase in polymer formation
80170Significant polymer formation observed

Note: This data is illustrative. The optimal temperature should be determined experimentally.

Table 3: Illustrative Effect of Stoichiometry on Product Yield

Molar Ratio (Methanethiol:Methyl Acrylate)Reaction Time (h)Yield (%)
0.9:1.0480 (based on methanethiol)
1.0:1.0485
1.1:1.0490
1.2:1.0491

Note: This data is illustrative. A slight excess of the thiol is often used to ensure complete conversion of the acrylate.

Experimental Protocols

Key Experiment: Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization.

Materials:

  • Methanethiol (CH₃SH)

  • Methyl acrylate (CH₂=CHCOOCH₃), inhibitor-free

  • Dimethylphenylphosphine (DMPP) or Triethylamine (TEA) as catalyst

  • Anhydrous solvent (e.g., Dichloromethane (B109758) or Tetrahydrofuran), if necessary

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Thermometer or thermocouple

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask with a magnetic stirrer, a condenser with an inert gas inlet, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Charging Reactants:

    • If conducting the reaction neat, add methyl acrylate (1.0 eq) to the flask.

    • If using a solvent, dissolve methyl acrylate in the anhydrous solvent in the flask.

    • Add the catalyst (e.g., 0.02 eq of DMPP) to the flask.

  • Addition of Methanethiol:

    • Carefully charge the dropping funnel with methanethiol (1.1 eq). Methanethiol is a toxic gas at room temperature and should be handled in a well-ventilated fume hood with appropriate safety precautions. It is often handled as a condensed liquid at low temperatures or as a solution.

    • Add the methanethiol dropwise to the stirred methyl acrylate solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • If a solvent was used, transfer the mixture to a separatory funnel. If the reaction was neat, add a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_product Product Methanethiol Methanethiol Thiolate_Anion Thiolate_Anion Methanethiol->Thiolate_Anion Deprotonation Methyl_3_methylthio_propionate Methyl_3_methylthio_propionate Methanethiol->Methyl_3_methylthio_propionate Methyl_Acrylate Methyl_Acrylate Enolate_Intermediate Enolate_Intermediate Methyl_Acrylate->Enolate_Intermediate Thiolate_Anion->Enolate_Intermediate Michael Addition Enolate_Intermediate->Methyl_3_methylthio_propionate Protonation Base_Catalyst Base_Catalyst Base_Catalyst->Thiolate_Anion

Caption: Reaction mechanism of the base-catalyzed Michael addition.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Catalyst Check_Catalyst Low_Yield->Check_Catalyst Yes Polymer_Formation Polymer_Formation Low_Yield->Polymer_Formation No Check_Temperature Check_Temperature Check_Catalyst->Check_Temperature Check_Stoichiometry Check_Stoichiometry Check_Temperature->Check_Stoichiometry Check_Purity Check_Purity Check_Stoichiometry->Check_Purity Optimize_Conditions Optimize_Conditions Check_Purity->Optimize_Conditions Polymer_Formation->Check_Temperature Yes Polymer_Formation->Optimize_Conditions No End End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yield issues.

Yield_Factors Product_Yield Product_Yield Catalyst Catalyst Product_Yield->Catalyst Temperature Temperature Product_Yield->Temperature Stoichiometry Stoichiometry Product_Yield->Stoichiometry Reaction_Time Reaction_Time Product_Yield->Reaction_Time Side_Reactions Side_Reactions Product_Yield->Side_Reactions Temperature->Side_Reactions Polymerization Polymerization Side_Reactions->Polymerization

Caption: Key factors influencing the final product yield.

References

Optimization of reaction conditions for "methyl 3-(methylthio)propionate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 3-(methylthio)propionate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Michael Addition of Methanethiol (B179389) to Methyl Acrylate (B77674): This is a common and direct method where methyl mercaptan (methanethiol) is added across the double bond of methyl acrylate. This reaction is typically catalyzed by a base.

  • Esterification of 3-(Methylthio)propanoic Acid: This two-step route involves the synthesis of 3-(methylthio)propanoic acid first, followed by its esterification with methanol (B129727) to yield the final product. The initial synthesis of the acid is often achieved through the Michael addition of sodium thiomethoxide to acrylic acid.[1]

Q2: What are the typical catalysts used for the synthesis?

A2: For the direct condensation of methyl acrylate and methyl mercaptan, a base catalyst is typically employed. Pyridine is a commonly used catalyst for this reaction.[2] For the esterification of 3-(methylthio)propanoic acid, a strong acid catalyst such as sulfuric acid is generally used.[3]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Temperature and the rate of addition of reagents are critical parameters. For the Michael addition of methanethiol to methyl acrylate, the temperature should be kept low, typically between -5°C and 6°C, to control the exothermic reaction and prevent unwanted side reactions.[2] Similarly, during the synthesis of 3-(methylthio)propanoic acid via the addition of sodium thiomethoxide to acrylic acid, the temperature should be maintained below 10°C.[1]

Q4: What are some common impurities and side reactions?

A4: Potential side reactions include the polymerization of methyl acrylate or acrylic acid, especially at elevated temperatures or in the presence of impurities that can initiate polymerization. Another possible impurity is the unreacted starting material. In the case of the two-step synthesis, incomplete esterification can result in the presence of 3-(methylthio)propanoic acid in the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The base or acid catalyst may have degraded.1. Use a fresh batch of catalyst. Ensure proper storage conditions.
2. Incorrect Reaction Temperature: The temperature may be too low, slowing down the reaction rate, or too high, leading to side reactions.2. Carefully monitor and control the reaction temperature within the recommended range (e.g., -5°C to 6°C for the Michael addition).[2] Use an ice bath or other cooling system as needed.
3. Poor Quality Reagents: Starting materials (methyl acrylate, methyl mercaptan, etc.) may be impure or contain inhibitors.3. Use high-purity reagents. If necessary, purify the starting materials before use. For example, remove inhibitors from methyl acrylate by passing it through a column of basic alumina.
Formation of a Solid Polymer 1. Spontaneous Polymerization of Acrylate: Methyl acrylate and acrylic acid can polymerize, especially at higher temperatures or in the presence of light or radical initiators.1. Maintain the recommended low reaction temperature.[2] Store acrylate monomers with inhibitors and remove them just before the reaction. Ensure the reaction is carried out in a clean, dry apparatus.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion.1. Increase the reaction time. One protocol suggests stirring for an additional 12 hours after the initial addition.[1] Consider adding a slight excess of one of the reactants (e.g., methyl mercaptan) to drive the reaction to completion.
2. Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction to completion.2. Increase the catalyst loading slightly. However, be cautious as excessive catalyst can sometimes promote side reactions.
Product is Acidic (in the case of esterification) 1. Incomplete Esterification: The conversion of 3-(methylthio)propanoic acid to its methyl ester is not complete.1. Ensure a sufficient amount of acid catalyst is used.[3] Increase the reaction time or temperature for the esterification step. Remove water formed during the reaction using a Dean-Stark apparatus to shift the equilibrium towards the product.

Experimental Protocols

Protocol 1: Direct Synthesis from Methyl Acrylate and Methyl Mercaptan

This protocol is based on the catalytic addition of methyl mercaptan to methyl acrylate.[2]

Materials:

  • Methyl acrylate

  • Methyl mercaptan (methanethiol)

  • Pyridine (catalyst)

  • Ice-salt bath

Procedure:

  • Set up a four-necked flask equipped with a mechanical stirrer, a reflux condenser (cooled to -10°C), a thermometer, and a gas inlet tube.

  • Charge the flask with 90 mL (1.0 mol) of methyl acrylate and 1.0 mL of pyridine.

  • Cool the mixture to -5°C using an ice-salt bath.

  • While stirring vigorously, bubble freshly prepared methyl mercaptan gas through the mixture via the gas inlet tube, ensuring the tip of the tube is below the liquid surface.

  • Control the rate of methyl mercaptan addition to maintain the reaction temperature below 6°C.

  • After the addition is complete, continue stirring the mixture for an additional hour.

  • Remove the ice-salt bath and allow the reaction mixture to slowly warm to 30°C. Continue stirring for another 30 minutes.

  • The product can be purified by vacuum distillation, collecting the fraction at 74-75°C / 1733Pa.[2]

Protocol 2: Two-Step Synthesis via 3-(Methylthio)propanoic Acid

This protocol involves the synthesis of the carboxylic acid intermediate followed by esterification.[1][3]

Step 1: Synthesis of 3-(Methylthio)propanoic Acid [1]

Materials:

  • Sodium thiomethoxide

  • Acrylic acid

  • Methanol

  • Concentrated Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 7.7 g (110 mmol) of sodium thiomethoxide in 100 mL of methanol.

  • Cool the solution to 0-5°C in an ice-water bath.

  • In a separate beaker, dissolve 7.2 g (100 mmol) of acrylic acid in 20 mL of methanol.

  • Add the acrylic acid solution dropwise to the sodium thiomethoxide solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition, remove the ice bath and stir the reaction mixture for 12 hours at room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of water and cool in an ice bath.

  • Acidify the solution to a pH of 1-2 by dropwise addition of concentrated hydrochloric acid.

  • Extract the aqueous solution three times with 50 mL portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude 3-(methylthio)propanoic acid.

Step 2: Esterification to this compound [3]

Materials:

  • 3-(Methylthio)propanoic acid (from Step 1)

  • Methanol

  • Sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine the crude 3-(methylthio)propanoic acid with an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterProtocol 1 (Direct Synthesis)[2]Protocol 2 (Two-Step Synthesis)[1][3]
Starting Materials Methyl acrylate, Methyl mercaptanAcrylic acid, Sodium thiomethoxide, Methanol
Catalyst PyridineNone for Step 1, Sulfuric acid for Step 2
Solvent None (neat reaction)Methanol
Temperature -5°C to 6°C, then 30°C0°C to 10°C, then room temperature (Step 1); Reflux (Step 2)
Reaction Time ~1.5 hours + 30 min12 hours (Step 1) + several hours (Step 2)
Reported Yield 82.0%Not specified for the combined process
Purification Vacuum distillationExtraction and Vacuum distillation

Visualizations

Reaction_Pathway cluster_direct Direct Synthesis cluster_twostep Two-Step Synthesis MA Methyl Acrylate Product1 This compound MA->Product1 MM Methyl Mercaptan MM->Product1 Py Pyridine Py->Product1 AA Acrylic Acid MTP_Acid 3-(Methylthio)propanoic Acid AA->MTP_Acid NaSMe Sodium Thiomethoxide NaSMe->MTP_Acid Product2 This compound MTP_Acid->Product2 MeOH Methanol MeOH->Product2 H2SO4 H2SO4 H2SO4->Product2

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow start Low or No Yield q1 Check Catalyst Activity start->q1 q1_yes Catalyst is Active q1->q1_yes Yes q1_no Replace Catalyst q1->q1_no No q2 Verify Reaction Temperature q1_yes->q2 q2_yes Temp is Correct q2->q2_yes Yes q2_no Adjust Temperature Control q2->q2_no No q3 Assess Reagent Purity q2_yes->q3 q3_yes Reagents are Pure q3->q3_yes Yes q3_no Purify/Replace Reagents q3->q3_no No q4 Check Reaction Time q3_yes->q4 q4_no Increase Reaction Time q4->q4_no No

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow prep Reagent Preparation & Setup reaction Controlled Addition & Reaction prep->reaction workup Quenching & Extraction reaction->workup purification Drying & Distillation workup->purification product Final Product purification->product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of Methyl 3-(methylthio)propionate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of methyl 3-(methylthio)propionate (B1239661) by fractional distillation. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented for easy reference.

Physical and Chemical Properties

A thorough understanding of the physical properties of methyl 3-(methylthio)propionate is crucial for a successful fractional distillation. The following table summarizes key quantitative data.

PropertyValueSource
Molecular FormulaC5H10O2S[1][2]
Molecular Weight134.20 g/mol [1][3]
Boiling Point180-182 °C at 760 mmHg[4]
74-75 °C at 13 mmHg[1][2][3]
Density1.077 g/mL at 25 °C[3]
Refractive Index1.465 at 20°C[3]
SolubilityVery slightly soluble in water, soluble in alcohol.[2][5]
Vapor Pressure0.735 mmHg at 25°C[5]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation of this compound to achieve high purity, typically ≥98%.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump.

  • Distillation Process:

    • Begin stirring if using a magnetic stirrer.

    • Gradually heat the round-bottom flask using the heating mantle.

    • Slowly reduce the pressure in the system using the vacuum pump to the desired level (e.g., 13 mmHg).

    • Observe the temperature at the distillation head. The temperature should rise as the vapor of the more volatile components reaches the thermometer.

    • Collect any low-boiling impurities in a separate receiving flask. These may include residual starting materials from the synthesis, such as methyl acrylate (B77674) or methyl mercaptan.[5][6]

    • As the temperature stabilizes at the boiling point of this compound (approximately 74-75 °C at 13 mmHg), switch to a clean receiving flask to collect the main fraction.[1][2][3]

    • Maintain a slow and steady distillation rate for optimal separation.

    • Once the majority of the product has been distilled, a sharp drop or rise in temperature may indicate that all the desired product has been collected.

    • Stop the distillation by removing the heating mantle and allowing the system to cool down before slowly releasing the vacuum.

  • Product Analysis:

    • Analyze the purity of the collected fractions using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Fractional_Distillation_Workflow Start Start: Crude This compound Setup Assemble Fractional Distillation Apparatus Start->Setup Heat_Vacuum Heat and Apply Vacuum Setup->Heat_Vacuum Collect_Forerun Collect Low-Boiling Impurities (Forerun) Heat_Vacuum->Collect_Forerun Stabilize_Temp Temperature Stabilizes at ~74-75°C @ 13 mmHg Collect_Forerun->Stabilize_Temp Collect_Product Collect Pure Product Fraction Stabilize_Temp->Collect_Product Stop_Distillation Stop Heating and Cool Down Collect_Product->Stop_Distillation Release_Vacuum Slowly Release Vacuum Stop_Distillation->Release_Vacuum Analyze_Purity Analyze Purity (GC, NMR) Release_Vacuum->Analyze_Purity End End: Purified Product Analyze_Purity->End

Caption: Fractional distillation workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the fractional distillation of this compound.

Q1: The vacuum pressure is unstable and fluctuating. What should I do?

A1: Unstable vacuum is often due to leaks in the system.

  • Check all joints: Ensure all glass joints are properly greased and securely clamped.

  • Inspect tubing: Check all vacuum tubing for cracks or loose connections.

  • Pump performance: Verify that the vacuum pump is functioning correctly and the pump oil is clean.

Q2: The distillation is proceeding very slowly or not at all.

A2: This could be due to insufficient heating or too high a vacuum for the temperature.

  • Increase heat: Gradually increase the temperature of the heating mantle. Avoid overheating, which can lead to decomposition.

  • Adjust vacuum: If the temperature is high but there is no distillation, the vacuum might be too strong, causing the boiling point to be below the temperature of the condenser. Slightly reduce the vacuum.

Q3: The temperature at the distillation head is fluctuating wildly.

A3: This phenomenon, known as "bumping," can occur due to uneven boiling.

  • Ensure proper boiling: Check that the boiling chips are active or that the magnetic stirrer is functioning correctly to ensure smooth boiling.

  • Check for flooding: In a packed column, excessive heating can cause "flooding," where the liquid fills the column. Reduce the heating rate to allow the liquid to drain back into the flask.

Q4: The collected product is not pure. What are the likely contaminants?

A4: Impurities can be unreacted starting materials or side products from the synthesis.

  • Synthesis Impurities: The synthesis of this compound can involve the condensation of methyl acrylate and methyl mercaptan.[5][6] Therefore, these starting materials could be present as impurities.

  • Inefficient Fractionation: If the distillation is performed too quickly, the separation efficiency of the column will be reduced, leading to co-distillation of impurities with similar boiling points. Slow down the distillation rate.

  • Column Efficiency: Ensure the fractionating column is appropriate for the separation. A longer or more efficient column may be needed.

Q5: I notice a strong, unpleasant odor during distillation. Is this normal?

A5: this compound and potential impurities like methyl mercaptan have strong, sulfurous odors.

  • Work in a fume hood: Always perform this distillation in a well-ventilated fume hood.

  • Check for leaks: A strong odor may also indicate a leak in the system. Re-check all connections.

Troubleshooting Decision Tree

Caption: A decision tree to troubleshoot common issues during fractional distillation.

References

Preventing degradation of "methyl 3-(methylthio)propionate" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methyl 3-(methylthio)propionate (B1239661). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this sulfur-containing compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low or inconsistent recovery of methyl 3-(methylthio)propionate. What are the potential causes and solutions?

A1: Low and inconsistent recovery is a common issue when working with sulfur-containing compounds like this compound. The primary causes are often related to the compound's chemical properties, including its susceptibility to oxidation and thermal degradation.

Troubleshooting Low Recovery:

Potential CauseRecommended Solution
Oxidation The thioether group (-S-CH3) is susceptible to oxidation, which can be catalyzed by exposure to air, light, and metal ions.[1]
Minimize Air Exposure: Work with fresh solvents and degas them if necessary. Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing.
Protect from Light: Use amber vials or cover vials with aluminum foil to prevent photo-oxidation.[2]
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your samples and standards.
Thermal Degradation Although generally stable, prolonged exposure to high temperatures in the GC inlet can cause degradation.
Optimize Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization and transfer of the analyte onto the column.[1]
Use a Deactivated Liner: Active sites in the GC liner can promote degradation. Use a deactivated liner and replace it regularly.[1]
Adsorption The molecule can adsorb to active sites on glassware, autosampler components, and the chromatographic column.
Silanize Glassware: Treat all glassware with a silanizing agent to deactivate active surfaces.
Use Deactivated Vials and Caps (B75204): Employ vials and caps with deactivated surfaces to minimize analyte loss.
Improper Storage The compound may degrade over time if not stored correctly.
Store Properly: Keep this compound in a tightly closed container in a cool, dry, and dark place.[2][3] For long-term storage, refrigeration or freezing is recommended.

Q2: I am analyzing the free acid, 3-(methylthio)propanoic acid, and experience significant peak tailing and low sensitivity in my GC-MS analysis. How can I improve this?

A2: Direct analysis of 3-(methylthio)propanoic acid by GC-MS is challenging due to its polarity and low volatility.[4] This often leads to poor chromatographic peak shape (tailing) and low response. Derivatization is a highly recommended and common strategy to overcome these issues.[1][4]

Derivatization Strategies for 3-(methylthio)propanoic acid:

Derivatization MethodDescription
Methyl Esterification This method converts the carboxylic acid to its more volatile methyl ester, which is this compound. This is achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄ or HCl).[4]
Silylation Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, which significantly increases the compound's volatility and thermal stability.[4]

By converting the polar carboxylic acid to a less polar and more volatile derivative, you can significantly improve peak shape, increase sensitivity, and obtain more reliable quantitative data.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound and its corresponding acid.

Protocol 1: Derivatization of 3-(methylthio)propanoic Acid to its Methyl Ester

This protocol describes the conversion of 3-(methylthio)propanoic acid to this compound for GC-MS analysis.[4]

Materials:

  • 3-(methylthio)propanoic acid sample

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolve approximately 1 mg of the 3-(methylthio)propanoic acid sample in 1 mL of anhydrous methanol in a clean glass vial.

  • Carefully add 1-2 drops of concentrated sulfuric acid to the solution.

  • Securely cap the vial and heat the mixture at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the methyl ester by adding 1 mL of dichloromethane and vortexing for 1 minute.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution containing this compound is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general GC-MS method that can be adapted for the analysis of this compound. Optimization will be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is a good starting point.

GC Conditions:

  • Injector Temperature: 250°C (can be optimized lower to prevent degradation).[1]

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Transfer Line Temperature: 280°C.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate key workflows and relationships to aid in your experimental design and troubleshooting.

Troubleshooting Workflow for Low Analyte Recovery start Low or Inconsistent Recovery Observed check_oxidation Check for Oxidation start->check_oxidation check_degradation Check for Thermal Degradation check_oxidation->check_degradation No solution_oxidation Implement Protective Measures: - Use inert gas - Protect from light - Add antioxidants check_oxidation->solution_oxidation Yes check_adsorption Check for Adsorption check_degradation->check_adsorption No solution_degradation Optimize GC Inlet: - Lower injector temperature - Use deactivated liner check_degradation->solution_degradation Yes check_storage Check Sample Storage check_adsorption->check_storage No solution_adsorption Deactivate Surfaces: - Silanize glassware - Use deactivated vials/caps check_adsorption->solution_adsorption Yes solution_storage Ensure Proper Storage: - Cool, dry, dark conditions - Tightly sealed containers check_storage->solution_storage Yes end_node Improved Recovery check_storage->end_node No solution_oxidation->check_degradation solution_degradation->check_adsorption solution_adsorption->check_storage solution_storage->end_node

Caption: Troubleshooting decision tree for low recovery of this compound.

Sample Preparation Workflow for 3-(methylthio)propanoic Acid Analysis start Start with 3-(methylthio)propanoic acid sample dissolve Dissolve sample in anhydrous methanol start->dissolve add_catalyst Add acid catalyst (e.g., H₂SO₄) dissolve->add_catalyst heat Heat at 60°C for 30 minutes add_catalyst->heat neutralize Neutralize with NaHCO₃ solution heat->neutralize extract Extract with dichloromethane neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry analyze Analyze by GC-MS dry->analyze

Caption: Experimental workflow for the derivatization of 3-(methylthio)propanoic acid.

References

Overcoming poor volatility of "methyl 3-(methylthio)propionate" in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Methyl 3-(methylthio)propionate (B1239661)

Welcome to the technical support center for the analysis of methyl 3-(methylthio)propionate (MMP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome challenges related to the physicochemical properties of MMP, particularly its poor volatility and the general reactivity of sulfur-containing compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the gas chromatography (GC) analysis of MMP and provides targeted solutions.

Question 1: I am observing poor peak shape (tailing or fronting) for my MMP analyte. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common issue when analyzing active compounds like sulfur-containing molecules. The primary causes are typically related to unwanted interactions within the GC system or improper method parameters.

  • Possible Causes & Solutions:

    • Active Sites in the Inlet: The hot injector port is a common area for analyte degradation or adsorption.

      • Solution: Use a new, deactivated injector liner. Silanized glass wool liners are often recommended. Regularly replace the septum, as a worn septum can also be a source of activity and leaks.[1]

    • Column Contamination or Degradation: Active sites can develop on the column, especially at the inlet end, from the accumulation of non-volatile matrix components. Sulfur compounds are particularly sensitive to these active sites.[2][3]

      • Solution: Trim 10-20 cm from the front of the GC column to remove contaminated sections.[1] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.

    • Improper Flow Rate: A flow rate that is too low can lead to band broadening within the inlet and on the column.

      • Solution: Optimize the carrier gas flow rate for your column dimensions and analysis type to ensure efficient transfer of the analyte.

    • Inlet Temperature Too Low: Insufficient injector temperature can lead to incomplete or slow vaporization of MMP, causing band broadening and peak tailing.[4]

      • Solution: Increase the injector temperature in 10-25 °C increments. A good starting point is often 250 °C.[1] However, be cautious not to exceed the thermal stability limit of MMP, which could cause degradation.

Question 2: My MMP peak area is inconsistent, or my recovery is very low. What should I investigate?

Answer:

Low and inconsistent recovery are serious issues that point to analyte loss during sample preparation or analysis. Given the reactive nature of sulfur compounds, this requires a systematic check of your entire workflow.

  • Possible Causes & Solutions:

    • Adsorption in the Sample Flow Path: Sulfur compounds are known to adsorb to active surfaces in the GC system, including metal tubing and fittings.[2][3]

      • Solution: Ensure the entire flow path is as inert as possible. Use deactivated transfer lines and columns specifically designed for sulfur analysis (e.g., those with Sulfinert® treatment).[3][5]

    • Analyte Loss During Sample Preparation: MMP's semi-volatile nature can lead to its loss during steps like solvent evaporation under a nitrogen stream.[6][7]

      • Solution: If a concentration step is necessary, use gentle evaporation conditions (e.g., lower temperature, reduced nitrogen flow). Better yet, use a sample preparation technique that avoids evaporation, such as Solid-Phase Microextraction (SPME).

    • Injector Discrimination or Backflash: If the injection volume is too large for the liner and inlet conditions (temperature, pressure), the sample can expand beyond the liner's volume (backflash), leading to sample loss and poor reproducibility.[4]

      • Solution: Use an appropriate injection volume (typically 1 µL for splitless). Calculate the solvent expansion volume to ensure it does not exceed the liner volume. Using a pulsed splitless injection can help focus the sample onto the column and reduce discrimination.[8]

    • Splitless Hold Time is Too Short: In splitless injection mode, if the time before the split vent is opened is too short, a significant portion of your analyte may be vented instead of being transferred to the column.[4]

      • Solution: Ensure the splitless hold time is long enough to allow for the complete transfer of MMP from the liner to the column. A typical starting point is to allow the carrier gas to sweep the liner volume 1.5 to 2 times.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical approach to overcome the poor volatility of this compound?

For semi-volatile compounds like MMP, the recommended approach is Gas Chromatography (GC) combined with a sample introduction technique that avoids the challenges of direct liquid injection. Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice.[9][10][11] This technique concentrates the analyte from the headspace above the sample onto a coated fiber, which is then desorbed in the hot GC inlet. This process effectively isolates MMP from non-volatile matrix components and enhances sensitivity, bypassing many issues related to its volatility.

Q2: Do I need to derivatize this compound for GC analysis?

Derivatization is a chemical process used to convert an analyte into a more volatile and/or stable form.[12][13] For this compound, which is already an ester, derivatization is generally not necessary.

However, if you are analyzing its parent carboxylic acid, 3-(methylthio)propanoic acid (MMPA) , derivatization is mandatory for GC analysis due to the acid's high polarity and very low volatility.[6][14] Common methods include esterification to form MMP (e.g., using BF₃ in methanol) or silylation (e.g., using BSTFA).[6][14]

Q3: Which GC detector is most suitable for analyzing MMP at trace levels?

For trace-level analysis of sulfur compounds, selectivity is key to avoiding interference from the sample matrix.

  • Sulfur-Specific Detectors: The Sulfur Chemiluminescence Detector (SCD) is considered the gold standard due to its high selectivity, linearity, and equimolar response to sulfur.[2][5][15] The Pulsed Flame Photometric Detector (PFPD) also offers excellent sensitivity and selectivity.[2][10]

  • Mass Spectrometry (MS): A mass spectrometer is an excellent choice, providing both high sensitivity and structural confirmation for unambiguous peak identification.[9] When operated in Selected Ion Monitoring (SIM) mode, it can achieve very low detection limits.

Q4: How can I prevent contamination and analyte loss during sample storage and handling?

Proper handling is critical for reactive, semi-volatile compounds.

  • Storage: Store samples at low temperatures (-80°C is preferable) to minimize both volatility and potential degradation.[6]

  • Vials: Use amber glass vials with PTFE-lined caps (B75204) to prevent photo-oxidation and analyte interaction with the cap material. Minimize the headspace in the vial to reduce the amount of analyte that partitions into the gas phase.[6]

  • Glassware: Use high-purity solvents and meticulously clean all glassware. For ultra-trace analysis, consider using silanized glassware to deactivate active sites that can adsorb sulfur compounds.[7]

Data Presentation: Comparison of GC Detectors for Sulfur Analysis

The choice of detector significantly impacts the sensitivity and selectivity of the analysis. The following table summarizes the performance characteristics of common sulfur-selective detectors.

DetectorSelectivity (S:C)Sensitivity (LOD)Linear Dynamic RangeKey Feature
Sulfur Chemiluminescence (SCD) >10⁶~1 pg S/sec>10⁴Highly specific, linear, and equimolar response.[2][5]
Atomic Emission (AED) >10⁵<1 pg S/sec>10⁴Multi-element detection capability, very sensitive.[2][16]
Pulsed Flame Photometric (PFPD) >10⁵~1-10 pg S/sec>10³More stable and less prone to quenching than FPD.[2][10]
Flame Photometric (FPD) >10⁴~10-100 pg S/sec~10²-10³Cost-effective but has a non-linear (quadratic) response and is susceptible to hydrocarbon quenching.[2][3]

Experimental Protocols

Protocol 1: Analysis of MMP using Headspace SPME-GC-MS

This protocol is designed for the sensitive and selective analysis of MMP in a liquid matrix (e.g., food or environmental samples).

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add an appropriate internal standard.

    • Add a salt (e.g., NaCl, 1g) to increase the ionic strength of the sample, which promotes the partitioning of MMP into the headspace.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • HS-SPME Procedure:

    • Fiber: Use a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber, which is effective for a broad range of volatile and semi-volatile compounds.[9]

    • Incubation: Place the vial in an autosampler tray or heating block set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation.

    • Extraction: Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C.

  • GC-MS Conditions:

    • Injector: Set to 250°C in splitless mode.

    • Desorption: Desorb the SPME fiber in the injector for 5 minutes.

    • Column: Use a low-bleed, mid-polarity column suitable for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 180°C at 5 °C/min.

      • Ramp 2: Increase to 250°C at 20 °C/min, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Scan mode (e.g., m/z 35-350) for initial identification or Selected Ion Monitoring (SIM) mode for quantitation using characteristic ions of MMP (e.g., m/z 134, 75, 61, 47).

Visualizations

Troubleshooting Workflow for Poor GC Peak Shape

GC_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) Check_Inlet Step 1: Check Inlet - Replace Septum - Replace Liner Start->Check_Inlet Start Here Check_Column Step 2: Check Column - Trim Column Inlet - Condition Column Check_Inlet->Check_Column No Resolved Problem Resolved Check_Inlet->Resolved Improved? Check_Method Step 3: Review Method - Optimize Inlet Temp - Check Flow Rate Check_Column->Check_Method No Check_Column->Resolved Improved? Check_Method->Resolved Improved? Replace_Column Consider Column Replacement Check_Method->Replace_Column No

Caption: A logical workflow for diagnosing and resolving poor peak shape in GC analysis.

Comparison of Analytical Workflows for MMP

Analytical_Workflows cluster_0 Direct Liquid Injection Workflow cluster_1 Headspace-SPME Workflow A1 Liquid Sample A2 Syringe Injection A1->A2 A3 Hot Inlet (Split/Splitless) A2->A3 A4 GC Separation & Detection A3->A4 A_Issue Challenges: - Matrix Interference - Inlet Contamination - Low Sensitivity A3->A_Issue B1 Liquid Sample in Vial B2 Headspace Generation (Heating & Agitation) B1->B2 B3 SPME Fiber Adsorption B2->B3 B4 Fiber Desorption in Hot Inlet B3->B4 B_Adv Advantages: - Analyte Preconcentration - Matrix Elimination - High Sensitivity B3->B_Adv B5 GC Separation & Detection B4->B5

Caption: Comparison of Direct Liquid Injection vs. Headspace-SPME workflows for MMP analysis.

References

Technical Support Center: Synthesis of Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of methyl 3-(methylthio)propionate. The primary synthesis route covered is the base-catalyzed Michael addition of methanethiol (B179389) to methyl acrylate (B77674).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor quality of starting materials. 4. Insufficient reaction time.1. Use a fresh or properly stored catalyst. 2. Ensure the reaction temperature is maintained within the optimal range (typically slightly above room temperature, but below 40°C to minimize side reactions). 3. Use freshly distilled methyl acrylate and high-purity methanethiol. 4. Monitor the reaction progress using TLC or GC and allow it to proceed to completion.
Formation of a White Precipitate (Polymer) 1. High reaction temperature. 2. Presence of radical initiators (e.g., peroxides in methyl acrylate). 3. High concentration of reactants.1. Maintain strict temperature control, ideally below 30-40°C.[1] 2. Use methyl acrylate containing a radical inhibitor (like hydroquinone (B1673460) methyl ether) and ensure it has been stored properly to prevent peroxide formation.[2] 3. Consider a more gradual addition of one reactant to the other to maintain a lower instantaneous concentration.
Presence of a High-Boiling Point Impurity 1. Double Michael addition of methanethiol to two molecules of methyl acrylate. 2. Formation of catalyst-adducts, especially with nucleophilic catalysts like phosphines if used in non-catalytic amounts.[3][4][5][6]1. Use a slight excess of methyl acrylate to ensure complete consumption of the thiol. 2. If using a phosphine (B1218219) catalyst, ensure it is used in strictly catalytic quantities. Consider switching to a base catalyst like pyridine (B92270) or sodium methoxide.
Difficult Purification by Distillation 1. Boiling points of impurities are close to the product. 2. Thermal decomposition of the product or impurities during distillation.1. Use fractional distillation with a high-efficiency column. 2. Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. The boiling point of the product is approximately 74-75°C at 13 mmHg.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Michael addition of methanethiol (methyl mercaptan) to methyl acrylate. This reaction is typically catalyzed by a base, such as pyridine or sodium methoxide.

Q2: What are the most common side reactions in this synthesis?

A2: The most prevalent side reactions include:

  • Polymerization of methyl acrylate: This is often initiated by heat or impurities and results in the formation of poly(methyl acrylate), a solid polymer.[7][8]

  • Formation of catalyst-related byproducts: Nucleophilic catalysts, such as phosphines or amines, can sometimes add to methyl acrylate to form undesired adducts.[5][6][9][10]

  • Double Michael Addition: It is possible for a second molecule of methyl acrylate to react, leading to byproducts.

Q3: How can I minimize the polymerization of methyl acrylate?

A3: To suppress polymerization, you should:

  • Maintain a low reaction temperature. The reaction is exothermic, so efficient cooling is necessary.

  • Ensure your methyl acrylate contains a radical inhibitor.

  • Avoid exposure of the reactants to air and light, which can promote radical formation.

Q4: Which catalyst is best for this reaction?

A4: Both basic catalysts (like pyridine or sodium methoxide) and nucleophilic catalysts (like phosphines) can be effective.[1][3]

  • Basic catalysts are common and cost-effective.

  • Nucleophilic catalysts like dimethylphenylphosphine (B1211355) (DMPP) can lead to very fast reactions. However, their concentration must be carefully controlled to avoid the formation of byproducts where the catalyst itself adds to the methyl acrylate.[4][5][6]

Q5: My final product has a strong, unpleasant odor. Is this normal?

A5: The product itself has a strong odor, often described as onion-like at high concentrations and pineapple-like upon dilution. However, a particularly foul odor may indicate the presence of unreacted methanethiol. This can be removed by careful purification, typically vacuum distillation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Methyl acrylate (inhibitor-stabilized)

  • Methanethiol (can be generated in situ or bubbled as a gas)

  • Pyridine (catalyst)

  • Ice-salt bath

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser cooled to -10°C.

Procedure:

  • Assemble the reaction apparatus in a well-ventilated fume hood.

  • To the flask, add methyl acrylate (e.g., 1.0 mole) and pyridine (e.g., 1.0 mL).[1]

  • Cool the mixture to -5°C using an ice-salt bath.[1]

  • While stirring vigorously, bubble gaseous methanethiol through the reaction mixture. Control the addition rate to maintain the reaction temperature below 6°C.[1]

  • After the addition of methanethiol is complete, continue stirring the mixture at low temperature for an additional hour.[1]

  • Remove the ice bath and allow the mixture to slowly warm to room temperature (around 30°C) and stir for another 30 minutes.[1]

  • Monitor the disappearance of the starting materials by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, purify the product by vacuum distillation, collecting the fraction at 74-75°C/13 mmHg.[1]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Main Reaction and Key Side Reactions cluster_main Main Reaction cluster_side Side Reactions MA Methyl Acrylate Product This compound MA->Product Polymer Poly(methyl acrylate) MA->Polymer High Temp / Initiators CatalystAdduct Catalyst-Acrylate Adduct MA->CatalystAdduct Excess Nucleophilic Catalyst MT Methanethiol MT->Product Catalyst Base Catalyst Catalyst->Product

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No CheckCatalyst Check Catalyst Activity & Amount CheckYield->CheckCatalyst Yes CheckPolymer Precipitate (Polymer) Formation? CheckPurity->CheckPolymer Yes Success Successful Synthesis CheckPurity->Success No CheckTemp Verify Reaction Temperature CheckCatalyst->CheckTemp CheckReactants Check Reactant Quality CheckTemp->CheckReactants Failure Consult Senior Chemist CheckReactants->Failure ReduceTemp Lower Reaction Temperature CheckPolymer->ReduceTemp Yes FractionalDistill Perform Fractional Distillation CheckPolymer->FractionalDistill No UseInhibitor Ensure Inhibitor in Acrylate ReduceTemp->UseInhibitor FractionalDistill->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Improving the stability of "methyl 3-(methylthio)propionate" in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "methyl 3-(methylthio)propionate" in solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl 3-(methylthio)propionate (B1239661) in solution?

A1: this compound is susceptible to two main degradation pathways due to its ester and thioether functional groups:

  • Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield 3-(methylthio)propanoic acid and methanol.[1] The presence of the neighboring sulfide (B99878) group may influence the rate of this hydrolysis.[2][3]

  • Oxidation: The thioether sulfur atom is prone to oxidation, which typically occurs in a stepwise manner. The initial oxidation product is methyl 3-(methylsulfinyl)propionate (the sulfoxide), which can be further oxidized to methyl 3-(methylsulfonyl)propionate (the sulfone).[4] This process can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light (photodegradation).[4]

Q2: How do pH and temperature affect the stability of this compound solutions?

A2: Both pH and temperature significantly impact the stability of this compound.

  • pH: The rate of ester hydrolysis is generally lowest in the neutral pH range and increases under both acidic and basic conditions.[1][2] Alkaline conditions, in particular, can accelerate the hydrolysis rate.[1][2]

  • Temperature: Higher temperatures typically increase the rate of both hydrolysis and oxidation reactions. To maintain the integrity of the compound in solution, it is recommended to store it at low temperatures.[4]

Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?

A3: To minimize degradation, follow these storage and handling guidelines:

  • Solvent Selection: Use high-purity, peroxide-free solvents. Polar aprotic solvents are generally suitable, but their purity is crucial. If using ethers like THF or dioxane, ensure they are free of peroxide contaminants.

  • Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[4] This involves degassing the solvent prior to use and blanketing the headspace of the storage container.

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[4] Prepare aliquots for single use to avoid repeated freeze-thaw cycles.[4]

  • Light Protection: Protect solutions from light by using amber glass vials or by wrapping the container with aluminum foil to prevent photodegradation.[4]

  • pH Control: If the experimental conditions permit, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: Stability-indicating chromatographic methods are ideal for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used. This technique can separate the parent compound from its more polar degradation products, such as the sulfoxide (B87167), sulfone, and the carboxylic acid resulting from hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for its ability to identify and quantify the parent compound. Derivatization may be necessary for the non-volatile degradation products.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of the stock or working solution. 1. Prepare fresh solutions before each experiment. 2. Review storage conditions: ensure solutions are stored at the correct temperature, protected from light, and under an inert atmosphere.[4] 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]
Appearance of new peaks in the chromatogram (e.g., HPLC, GC). Formation of degradation products. 1. The new, typically more polar, peaks are likely the sulfoxide and sulfone derivatives or the hydrolyzed carboxylic acid.[4] 2. Use a mass spectrometer (LC-MS or GC-MS) to identify the structure of the new peaks. 3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products.
Precipitation observed in the solution. Formation of a less soluble degradation product. 1. The hydrolyzed product, 3-(methylthio)propanoic acid, may have different solubility characteristics than the parent ester. 2. Analyze the precipitate using appropriate analytical techniques (e.g., NMR, IR, MS) to confirm its identity.
Inconsistent results between different batches of solvent. Solvent impurities initiating degradation. 1. Use only high-purity, analytical grade solvents. 2. Test solvents for the presence of peroxides, especially for ethers like THF. 3. If possible, use freshly opened bottles of solvent.

Quantitative Data Summary

The following table provides generalized stability data based on the behavior of similar thioether and ester compounds. Note: These are estimates, and it is crucial to perform specific stability studies for this compound in your specific solution and storage conditions.

Condition Parameter Expected Stability Trend Potential Degradation Products
pH Hydrolysis RateLowest at neutral pH (6-7), increases significantly at pH < 4 and pH > 8.[2]3-(methylthio)propanoic acid, Methanol
Temperature Degradation RateRate approximately doubles for every 10°C increase.All potential degradation products form at a faster rate.
Light Exposure PhotodegradationSusceptible to degradation upon exposure to UV light.Oxidized products (sulfoxide, sulfone), other photolytic fragments.
Atmosphere Oxidation RateSignificantly higher in the presence of oxygen.Methyl 3-(methylsulfinyl)propionate, Methyl 3-(methylsulfonyl)propionate

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed sample in the solvent to prepare a 1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution to direct sunlight or a photostability chamber for 48 hours.

    • Analyze the solution directly.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: HPLC Method for Stability Testing

This is a general-purpose HPLC method that can be optimized for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

Visualizations

Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (O₂, H₂O₂, Light) parent->oxidation [O] acid_product 3-(Methylthio)propanoic Acid + Methanol hydrolysis->acid_product sulfoxide Methyl 3-(methylsulfinyl)propionate (Sulfoxide) oxidation->sulfoxide sulfone Methyl 3-(methylsulfonyl)propionate (Sulfone) sulfoxide->sulfone [O] Experimental Workflow for Stability Study start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Unstressed Control Sample start->control analysis HPLC/LC-MS Analysis stress->analysis control->analysis data Compare Chromatograms (Identify Degradants, Calculate % Loss) analysis->data end Determine Stability Profile data->end Troubleshooting Logic for Solution Instability start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere)? start->check_storage correct_storage Correct Storage: Use Aliquots, Inert Gas, Protect from Light check_storage->correct_storage No check_solvent Solvent Purity and Age? check_storage->check_solvent Yes prepare_fresh Prepare Fresh Solution Before Each Use correct_storage->prepare_fresh use_fresh_solvent Use Fresh, High-Purity, Peroxide-Free Solvent check_solvent->use_fresh_solvent No check_ph Is pH of Solution Controlled? check_solvent->check_ph Yes use_fresh_solvent->prepare_fresh buffer_solution Buffer Solution to Neutral pH if Possible check_ph->buffer_solution No check_ph->prepare_fresh Yes buffer_solution->prepare_fresh end Problem Resolved prepare_fresh->end

References

Technical Support Center: Gas Chromatography of Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of methyl 3-(methylthio)propionate (B1239661). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this volatile sulfur compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of GC column for the analysis of methyl 3-(methylthio)propionate?

A1: For the analysis of this compound, a non-polar capillary column is generally the most suitable choice. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5ms, are highly recommended. These columns separate compounds primarily based on their boiling points, which is effective for this analyte. For trace-level analysis or in complex matrices, specialized columns designed for sulfur compounds, such as a DB-Sulfur SCD, can provide enhanced inertness and reduce peak tailing.

Q2: Is derivatization required for the GC analysis of this compound?

A2: No, derivatization is not necessary for this compound as it is already a methyl ester and is sufficiently volatile for direct GC analysis. Derivatization is typically required for its parent compound, 3-(methylthio)propanoic acid, to increase its volatility.

Q3: What are the typical GC oven parameters for this analysis?

A3: A good starting point for the oven temperature program is an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 150°C, and then a ramp of 20°C/min to 250°C, with a final hold for 5 minutes. These parameters can be adjusted based on the specific column dimensions and the desired separation from other components in the sample.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound.

Problem: Peak Tailing

Peak tailing is a common issue when analyzing active sulfur compounds like this compound. It can lead to poor resolution and inaccurate quantification.

Logical Troubleshooting Workflow for Peak Tailing

Caption: A stepwise approach to troubleshooting peak tailing.

Possible Cause Troubleshooting Steps
Active Sites in the Inlet The GC inlet is a common source of activity for sulfur compounds.[1] Perform routine maintenance: replace the septum, inlet liner, and O-ring. Use deactivated liners.
Column Contamination or Degradation Non-volatile residues can create active sites at the head of the column. Trim 15-20 cm from the inlet end of the column.[1] If tailing persists, the column may need to be replaced.
Inappropriate Column Choice The stationary phase may not be sufficiently inert. Use a column specifically designed for inertness or a thick-film non-polar column.[1]
Improper Column Installation A poor column cut or incorrect installation depth can cause peak tailing.[1] Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.
Sub-optimal Method Parameters An inlet temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause degradation. A typical starting point is 250°C.[1]
Problem: Poor Reproducibility (Retention Time or Peak Area)

Inconsistent retention times or peak areas can compromise the reliability of your results.

Possible Cause Troubleshooting Steps
Leaks in the System Check for leaks at the injector, column connections, and gas lines using an electronic leak detector.
Inconsistent Injection Volume If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for better reproducibility.
Fluctuations in Flow Rate or Pressure Verify that the carrier gas flow rate and head pressure are stable. Check the gas supply and regulators.
Sample Preparation Variability Ensure consistent sample preparation, including solvent volume and sample concentration.

Column Selection and Performance Data

Choosing the right column is critical for achieving good separation and peak shape. Below is a comparison of commonly used columns for the analysis of volatile sulfur compounds.

Column Type Stationary Phase Typical Dimensions Key Advantages for this compound
HP-5ms / DB-5ms (5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm, 0.25 µmGeneral purpose, good for separating based on boiling point, widely available.
DB-Sulfur SCD 100% Dimethylpolysiloxane (specialized for sulfur)60 m x 0.32 mm, 4.2 µmHigh inertness for active sulfur compounds, leading to improved peak shape and sensitivity.[2] Low bleed, which is beneficial for sensitive detectors like SCD and MS.[2]
Thick-film Non-polar Columns (e.g., Rtx-1) 100% Dimethylpolysiloxane30 m x 0.25 mm, 1.0 µmIncreased retention for volatile compounds, can improve separation from early-eluting matrix components.

Note: The following data is compiled from typical performance characteristics and may vary based on the specific instrument and analytical conditions.

Parameter HP-5ms / DB-5ms DB-Sulfur SCD
Expected Retention Time ShorterLonger (due to thicker film and different phase)
Peak Asymmetry May show some tailing without optimized conditionsGenerally more symmetrical peaks for sulfur compounds
Resolution from Matrix Dependent on matrix complexityCan offer improved resolution from hydrocarbon interferences

Experimental Protocols

GC-MS Method for this compound

This protocol is a general guideline and may require optimization for your specific application.

Sample Preparation (if in a complex matrix):

A liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte from the sample matrix.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes[3]

  • Injector Temperature: 250°C[3]

  • Injection Mode: Splitless[3]

  • MS Ion Source Temperature: 230°C[3]

  • MS Quadrupole Temperature: 150°C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 45-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

GCMS_Workflow sample_prep Sample Preparation (e.g., LLE, SPME) injection GC Injection (Splitless) sample_prep->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection MS Detection (EI, Scan/SIM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

References

Minimizing matrix effects in "methyl 3-(methylthio)propionate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of methyl 3-(methylthio)propionate (B1239661) (MMP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of methyl 3-(methylthio)propionate?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1] In the analysis of this compound (MMP), a volatile sulfur compound, matrix components from complex samples like biological fluids, food, or environmental extracts can interfere with the ionization process in the mass spectrometer source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[2] For example, in GC-MS analysis, non-volatile matrix components can accumulate in the injector and on the column, affecting the transfer of MMP to the detector, which can be perceived as a matrix effect.[3]

Q2: I'm observing poor reproducibility and accuracy in my MMP quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects. Because the composition of the matrix can vary from sample to sample, the extent of ion suppression or enhancement will also vary, leading to inconsistent results.[2] If your calibration curve prepared in a clean solvent does not yield accurate results for samples prepared in a biological matrix, it is highly likely that you are encountering matrix effects.

Q3: What are the most common strategies to minimize or compensate for matrix effects when analyzing MMP?

A3: The most effective strategies can be grouped into three main categories:

  • Advanced Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are used to remove interfering matrix components before analysis.[4]

  • Chromatographic Optimization: Modifying the gas chromatography (GC) or liquid chromatography (LC) conditions can help separate MMP from co-eluting matrix components.

  • Calibration Strategies: Using an appropriate calibration method can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most common methods are the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration, and the standard addition method.[5][6]

Q4: When should I choose a stable isotope-labeled internal standard (SIL-IS) for MMP quantification?

A4: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended whenever available. A SIL-IS has the same chemical and physical properties as MMP, so it will be affected by the matrix in the same way. By adding a known amount of the SIL-IS to your samples before any preparation steps, you can accurately correct for both extraction losses and matrix-induced ionization changes.

Q5: What is matrix-matched calibration and when is it appropriate?

A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and the samples experience the same matrix effects. This method is suitable when you have access to a representative blank matrix and when a SIL-IS is not available. However, finding a truly "blank" matrix that is free of the analyte of interest can be challenging.[7]

Q6: How does the standard addition method work, and what are its pros and cons?

A6: In the standard addition method, the sample is divided into several aliquots, and known, increasing amounts of a MMP standard are added to each aliquot except for one. All aliquots are then analyzed, and the concentration of MMP in the original sample is determined by extrapolating the linear regression of the added concentrations versus the measured signal back to the x-intercept. This method is very effective at correcting for matrix effects because the calibration is performed in the sample's own matrix. However, it is more time-consuming and requires more sample volume than other methods.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following table summarizes the effectiveness of different strategies for minimizing matrix effects in the quantification of MMP and related analytes. The data is compiled from various studies and represents typical performance metrics.

StrategyAnalyte/MatrixRecovery (%)Precision (%RSD)Key AdvantagesKey Disadvantages
Sample Preparation
Liquid-Liquid Extraction (LLE)Short-chain fatty acids in biological fluids85 - 105< 15Effective removal of salts and polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE)MMPA in tissue homogenates90 - 110< 10High selectivity and good cleanup.Can be more expensive and requires method development.
Protein Precipitation (PPT)MMPA in serum95 - 105 (with dilution)< 15Simple and fast.Less effective at removing other matrix components like phospholipids.
Calibration Method
Stable Isotope-Labeled Internal Standard (SIL-IS)Mycotoxins in flour98 - 102< 5Most accurate compensation for extraction loss and matrix effects.Can be expensive and not always commercially available.
Matrix-Matched CalibrationPesticides in herbal tea90 - 110< 15Compensates for matrix effects when SIL-IS is unavailable.Requires a representative blank matrix, which may be difficult to obtain.
Standard AdditionMycotoxins in spices95 - 105< 15Highly effective for individual samples with unique matrices.Time-consuming, requires more sample, and is not practical for high-throughput analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Biological Matrix

This protocol is based on methods for analyzing short-chain fatty acids and requires a derivatization step to increase the volatility of the analyte.[8]

  • Sample Preparation and Extraction (LLE):

    • To 100 µL of sample (e.g., plasma, urine), add an appropriate stable isotope-labeled internal standard.

    • Acidify the sample by adding 50 µL of 5M HCl.

    • Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Trimethylsilylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 min.[8]

    • Injector Temperature: 250°C, splitless mode.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of this compound in an Aqueous Matrix

This protocol is adapted from methods for short-chain fatty acids and may require derivatization to improve chromatographic retention and ionization efficiency.[9]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (e.g., serum), add 150 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • The supernatant can be directly analyzed or derivatized.

  • Derivatization (optional, for increased sensitivity):

    • Transfer 100 µL of the supernatant to a new vial.

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) and 20 µL of 120 mM EDC-pyridine solution.

    • Seal the vial and heat at 40°C for 30 minutes.

    • After cooling, dilute the sample with the mobile phase before injection.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: SCIEX QTRAP 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Visual Troubleshooting Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE/PPT) Add_IS->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography MS_Detection MS Detection Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: General experimental workflow for MMP quantification.

troubleshooting_flowchart action_node action_node result_node result_node end_node end_node start Poor Accuracy or Reproducibility? check_is Using Stable Isotope Internal Standard? start->check_is check_matrix_matched Using Matrix-Matched Calibration? check_is->check_matrix_matched Yes use_is Implement SIL-IS check_is->use_is No check_std_add Tried Standard Addition? check_matrix_matched->check_std_add Yes use_mm Use Matrix-Matched Calibration check_matrix_matched->use_mm No use_sa Use Standard Addition Method check_std_add->use_sa No optimize_cleanup Optimize Sample Cleanup (LLE/SPE) check_std_add->optimize_cleanup Yes problem_solved Problem Solved use_is->problem_solved use_mm->problem_solved use_sa->problem_solved optimize_cleanup->problem_solved Success continue_troubleshooting Issue Persists optimize_cleanup->continue_troubleshooting No Success

Caption: Troubleshooting flowchart for matrix effects.

References

Validation & Comparative

A Comparative Olfactory Analysis: Methyl 3-(methylthio)propionate vs. Ethyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the flavor and aroma profiles of methyl 3-(methylthio)propionate (B1239661) and ethyl 3-(methylthio)propionate, two key sulfur-containing esters found in a variety of fruits and food products. This guide provides a comprehensive analysis of their distinct sensory characteristics, supported by available quantitative data and detailed experimental methodologies, to aid researchers and product development professionals in the accurate selection and application of these potent flavor compounds.

Flavor Profile Comparison

Methyl 3-(methylthio)propionate and ethyl 3-(methylthio)propionate, while structurally similar, exhibit distinct and complex flavor profiles. Both are recognized for their contribution to the characteristic aroma of pineapple and other tropical fruits. Their sensory attributes are a blend of fruity and sulfurous notes, with subtle differences in their aromatic nuances.

This compound is often described as having a sweet, tropical fruit aroma with mildly green undertones.[1] Its profile is also characterized by a tangy and slightly roasted quality, reminiscent of passionfruit and guava.[1] More complex descriptions include pungent notes of onion and garlic, as well as vegetative, rooty, and tomato-like characteristics.[2][3][4] This compound is a major ester contributing to the flavor of fresh-cut pineapple juice.[5]

Ethyl 3-(methylthio)propionate typically presents a fruity and metallic flavor profile, with a strong association with pineapple.[6] It is also characterized by sulfurous notes of onion and garlic, with additional ripe, pulpy, and tomato-like facets.[7] Some sources also describe a citrusy odor in addition to the prominent pineapple aroma.

Quantitative Sensory Data

A key differentiator in the potency of aroma compounds is their odor detection threshold, the lowest concentration at which a substance can be detected by the human nose. While data for both compounds is not available from a single comparative study, the following table summarizes the available information.

CompoundOdor Detection ThresholdKey Flavor DescriptorsNatural Occurrence (Examples)
This compound Not determined[6]Tropical, fruity, green, sweet, pungent (onion, garlic), roasted, vegetative, tomato[1][2][3][4]Pineapple, passionfruit, guava, cooked vegetables[1][5]
Ethyl 3-(methylthio)propionate 7 ppb[7]Fruity, metallic, pineapple, sulfurous (onion, garlic), ripe, pulpy, tomato, citrus[6][7]Pineapple, melon, Parmesan cheese, beer, wine, passion fruit, kiwifruit[7]

Experimental Protocols

The characterization of flavor profiles for compounds like methyl and ethyl 3-(methylthio)propionate relies on established sensory analysis methodologies. These protocols are designed to provide objective and reproducible assessments of aroma and taste.

Descriptive Sensory Analysis

This method is employed to identify and quantify the specific sensory attributes of a flavor compound.

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. Panelists undergo extensive training to recognize and scale the intensity of a wide range of aroma and flavor attributes relevant to sulfur-containing and fruity compounds.

  • Sample Preparation: The compounds are diluted in a neutral solvent, such as propylene (B89431) glycol or deodorized water, to various concentrations. Samples are presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists assess the aroma and flavor of each sample in individual, climate-controlled booths with controlled lighting and air circulation to prevent sensory fatigue and cross-contamination.

  • Data Collection: Panelists rate the intensity of each identified attribute (e.g., "pineapple," "sulfurous," "green," "sweet") on a structured scale (e.g., a 15-point line scale).

  • Data Analysis: The collected data is statistically analyzed to generate a comprehensive flavor profile for each compound.

Odor Threshold Determination

This protocol is used to determine the lowest concentration of a substance detectable by the human sense of smell.

  • Sample Preparation: A series of dilutions of the target compound in a neutral medium is prepared.

  • Triangle Test: A common method for threshold determination is the triangle test. In each trial, panelists are presented with three samples, two of which are identical (blanks) and one contains the diluted flavor compound.

  • Forced Choice: Panelists are required to identify the "odd" sample.

  • Ascending Concentration Series: The test is conducted with a series of increasing concentrations of the flavor compound.

  • Threshold Calculation: The odor detection threshold is statistically determined as the concentration at which a significant portion of the panel can reliably detect the compound.

Chemical Structure and Flavor Perception

The subtle difference in the alkyl ester group (methyl vs. ethyl) influences the volatility and interaction with olfactory receptors, leading to the observed variations in their flavor profiles.

G Relationship between Chemical Structure and Flavor Profile cluster_0 This compound cluster_1 Ethyl 3-(methylthio)propionate MMP CH3SCH2CH2COOCH3 MMP_Profile Tropical, Green, Pungent MMP->MMP_Profile Perceived as EMP CH3SCH2CH2COOCH2CH3 EMP_Profile Fruity, Metallic, Pineapple EMP->EMP_Profile Perceived as

Caption: Chemical structures and their associated primary flavor descriptors.

References

A Comparative Analysis of Sulfur-Containing Flavor Compounds in Fruits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of sulfur-containing flavor compounds in selected fruits known for their distinct aromas, primarily focusing on durian, passion fruit, and grapefruit. While jackfruit is often associated with a strong aroma, the current body of scientific literature lacks quantitative data on its sulfur-containing volatiles, with research predominantly centered on its ester content. This document is intended for researchers, scientists, and drug development professionals interested in the chemical basis of fruit flavors and the analytical methodologies used for their characterization.

Quantitative Overview of Key Sulfur-Containing Flavor Compounds

The concentration and composition of volatile sulfur compounds (VSCs) contribute significantly to the unique aroma profiles of many fruits. These compounds are often present at trace levels but possess very low odor thresholds, making them potent contributors to the overall flavor. The table below summarizes the quantitative data for key VSCs identified in durian, passion fruit, and grapefruit.

CompoundChemical FormulaDurian (µg/kg)Passion Fruit (µg/kg)Grapefruit (ng/g)Aroma Descriptor(s)
Thiols (Mercaptans)
MethanethiolCH₄S26,700[1]N/AN/ACabbage, rotten eggs
EthanethiolC₂H₆S45,400[1]N/AN/AOnion, durian
1-PropanethiolC₃H₈S3,070[1]N/AN/AOnion-like
3-Mercaptohexan-1-ol (3MH)C₆H₁₄OSN/APresent (trace)[2]N/ATropical fruit, grapefruit, guava[2]
1-p-Menthene-8-thiolC₁₀H₁₈SN/AN/A2.51[3]Fresh, juicy grapefruit
Sulfides
Diethyl disulfideC₄H₁₀S₂8,665.01 - 27,253.26[4]N/AN/AOnion, garlic[4]
Diethyl trisulfideC₄H₁₀S₃Present (major)[5]N/AN/ASweet, alliaceous, durian
Thioesters
S-ethyl thioacetateC₄H₈OSPresent (0.7-0.8% of total peak area)[3]N/AN/ASulfury
Heterocyclic Sulfur Compounds
3,5-Dimethyl-1,2,4-trithiolaneC₄H₈S₃Present (major)[5]N/AN/ASulfury, durian

N/A: Data not available in the reviewed literature.

Biosynthetic Pathways of Key Sulfur-Containing Flavor Compounds

The formation of volatile sulfur compounds in fruits is a complex process involving the metabolism of sulfur-containing amino acids and other precursors. Below are simplified diagrams of two key biosynthetic pathways.

Biosynthesis_of_3_Mercaptohexan_1_ol cluster_0 Lipoxygenase Pathway cluster_1 Glutathione Conjugation and Degradation Linolenic_acid Linolenic Acid E_2_Hexenal (E)-2-Hexenal Linolenic_acid->E_2_Hexenal Lipoxygenase/Lyase S_3_hexan_1_ol_glutathione S-3-(hexan-1-ol)-glutathione (GSH-3MH) E_2_Hexenal->S_3_hexan_1_ol_glutathione + GSH (Glutathione S-transferase) Glutathione Glutathione (GSH) S_3_hexan_1_ol_cysteine S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) S_3_hexan_1_ol_glutathione->S_3_hexan_1_ol_cysteine Degradation 3_Mercaptohexan_1_ol 3-Mercaptohexan-1-ol (3MH) S_3_hexan_1_ol_cysteine->3_Mercaptohexan_1_ol β-lyase Methionine_Degradation_Pathway Methionine Methionine alpha_Keto_gamma_methylthiobutyrate α-Keto-γ-(methylthio)butyrate Methionine->alpha_Keto_gamma_methylthiobutyrate Transamination Methanethiol Methanethiol Methionine->Methanethiol Methionine γ-lyase alpha_Keto_gamma_methylthiobutyrate->Methanethiol Demethiolation Dimethyl_disulfide Dimethyl disulfide Methanethiol->Dimethyl_disulfide Oxidation Dimethyl_trisulfide Dimethyl trisulfide Dimethyl_disulfide->Dimethyl_trisulfide Further Oxidation Experimental_Workflow Sample_Preparation Sample Preparation (Homogenization, Salting, Internal Standard) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) (Equilibration and Extraction) Sample_Preparation->HS_SPME GC_MS_Analysis GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_MS_Analysis->Data_Analysis

References

The Emerging Role of Methyl 3-(methylthio)propionate in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of robust and reliable biomarkers is paramount for advancing our understanding of metabolic diseases and developing effective therapeutic interventions. This guide provides a comprehensive validation of methyl 3-(methylthio)propionate (B1239661) (MMPA) as a potential biomarker for metabolic studies. It offers an objective comparison with established biomarkers, supported by experimental data and detailed methodologies, to aid in the critical evaluation of its clinical and research utility.

Introduction to Methyl 3-(methylthio)propionate (MMPA)

This compound is a sulfur-containing metabolite derived from the transamination pathway of the essential amino acid methionine.[1][2] Its presence in biological fluids offers a potential window into the metabolic status of individuals, particularly concerning amino acid metabolism.[3] While the validation of MMPA as a clinical biomarker is an emerging area of investigation, its connection to key metabolic regulatory pathways suggests significant potential.

Comparative Analysis of MMPA and Alternative Metabolic Biomarkers

The utility of a novel biomarker is best understood in the context of existing ones. This section compares the performance of MMPA with well-established biomarkers of metabolic health: Branched-Chain Amino Acids (BCAAs), Adiponectin, and Leptin. While quantitative performance data for MMPA is still emerging, this comparison provides a benchmark for the level of evidence required for its clinical validation.

BiomarkerClassPrimary Metabolic AssociationAnalytical Method(s)Quantitative Performance (Example)Clinical Utility
This compound (MMPA) Methionine MetaboliteAmino Acid Metabolism, Hepatic Glucose MetabolismGC-MS, LC-MS/MSNot yet established in large clinical studies.Emerging; potential for monitoring methionine metabolism and related metabolic dysregulation. Further research is needed.[3]
Branched-Chain Amino Acids (BCAAs) Amino AcidsInsulin (B600854) Resistance, Type 2 DiabetesLC-MS/MS, Enzymatic AssaysAssociated with up to a 5-fold increased risk for future development of Type 2 Diabetes.Established indicator of insulin resistance and risk for cardiometabolic diseases.
Adiponectin AdipokineInsulin Sensitivity, InflammationELISA, ImmunoassaysCan identify metabolic syndrome with moderate accuracy (AUC = 0.81).[4]Established biomarker for insulin sensitivity and metabolic syndrome. Lower levels are associated with increased risk.
Leptin AdipokineAppetite Regulation, Energy ExpenditureELISA, ImmunoassaysIncreased levels in NAFLD vs. controls (AUC = 0.88).Established biomarker for energy balance and adiposity. Leptin resistance is common in obesity.

Signaling Pathways and Experimental Workflows

Methionine Metabolism and its Link to Hepatic Glucose Regulation

Recent studies have elucidated a signaling pathway that connects methionine metabolism to the regulation of hepatic gluconeogenesis, a key process in maintaining glucose homeostasis. Metabolites from the methionine transamination pathway, which includes the precursor to MMPA, have been shown to activate the GCN5 acetyltransferase.[1][2] GCN5, in turn, acetylates and inactivates the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and hepatic glucose output.[1][2] This pathway highlights a potential mechanism by which MMPA levels could reflect and potentially influence systemic metabolic control.

Met Methionine Transamination Transamination Pathway Met->Transamination MMPA_precursor MMPA Precursor Transamination->MMPA_precursor MMPA This compound MMPA_precursor->MMPA GCN5 GCN5 (Acetyltransferase) MMPA_precursor->GCN5 Activates PGC1a_active Active PGC-1α GCN5->PGC1a_active Acetylates PGC1a_inactive Inactive PGC-1α (Acetylated) PGC1a_active->PGC1a_inactive Gluconeogenesis Hepatic Gluconeogenesis PGC1a_active->Gluconeogenesis Promotes PGC1a_inactive->Gluconeogenesis Inhibits Glucose Glucose Output Gluconeogenesis->Glucose

MMPA's link to hepatic glucose regulation.

Biomarker Validation Workflow

The validation of a biomarker is a rigorous, multi-stage process to ensure its analytical and clinical meaningfulness.[3] This workflow outlines the typical steps from discovery to clinical application.

Discovery Discovery (Untargeted Metabolomics) PreValidation Pre-Validation (Targeted Assay Development) Discovery->PreValidation AnalyticalValidation Analytical Validation (Accuracy, Precision, Linearity) PreValidation->AnalyticalValidation ClinicalValidation Clinical Validation (Sensitivity, Specificity, ROC) AnalyticalValidation->ClinicalValidation Application Clinical Application ClinicalValidation->Application

A typical workflow for biomarker validation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable quantification of biomarkers. Below are representative methodologies for the analysis of MMPA and the comparative biomarkers.

Protocol 1: Quantification of this compound (MMPA) by GC-MS

This protocol describes the analysis of MMPA in biological fluids, which requires derivatization to its methyl ester to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation and Extraction:

  • For biological fluids like plasma or urine, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 ratio (solvent:sample).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant containing MMPA to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Esterification):

  • To the dried extract, add 200 µL of 14% (w/v) Boron Trifluoride (BF₃) in methanol (B129727). Caution: Handle BF₃ in methanol with extreme care in a fume hood.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer, containing the methyl ester, to a new vial for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: Quantification of Branched-Chain Amino Acids (BCAAs) by LC-MS/MS

This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the measurement of BCAAs in plasma.

1. Sample Preparation:

  • To 20 µL of plasma, add a protein precipitation solution (e.g., methanol containing isotopically labeled internal standards for each BCAA).

  • Vortex and centrifuge to pellet the proteins.

  • The supernatant can be directly injected for LC-MS/MS analysis without the need for derivatization.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Mixed-mode Intrada column or similar.

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with formic acid).

  • MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific parent-to-daughter ion transitions for each BCAA and their internal standards.

Protocol 3: Quantification of Adiponectin and Leptin by ELISA

This protocol describes the quantification of adiponectin and leptin in plasma or serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

1. Sample Preparation:

  • Collect blood samples and prepare plasma or serum according to standard procedures.

  • Dilute the plasma/serum samples as per the ELISA kit manufacturer's instructions. For example, plasma may be diluted 1:30,000 for adiponectin and 1:70 for leptin.

2. ELISA Procedure:

  • Follow the specific protocol provided with the commercial ELISA kit. This typically involves:

    • Adding standards, controls, and diluted samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubating the plate to allow the target protein to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating and washing again.

    • Adding a substrate solution that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of adiponectin or leptin in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound presents a promising, yet not fully validated, biomarker for metabolic studies. Its origin in the methionine transamination pathway and its link to the GCN5/PGC-1α signaling axis provide a strong biological rationale for its potential role in reflecting metabolic health.[1][2] However, as it stands, MMPA's clinical utility is not yet established, and it requires extensive validation through large-scale clinical studies to determine its sensitivity, specificity, and predictive value for specific metabolic diseases.[3]

In contrast, biomarkers such as BCAAs, adiponectin, and leptin are well-established, with robust quantitative data supporting their use in assessing insulin resistance, metabolic syndrome, and overall cardiometabolic risk. For researchers and clinicians, the choice of biomarker will depend on the specific research question or clinical context. While established markers offer immediate clinical utility, the continued investigation of emerging biomarkers like MMPA is crucial for uncovering new insights into metabolic pathways and identifying novel targets for therapeutic intervention. The detailed protocols and comparative data presented in this guide are intended to facilitate this ongoing research and evaluation.

References

A Comparative Guide to the Enantioselective Synthesis of Chiral Sulfur-Containing Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for enantiomerically pure compounds is ever-growing in the flavor, fragrance, and pharmaceutical industries. The stereochemistry of a molecule can dramatically influence its sensory properties and biological activity. This is particularly true for chiral sulfur-containing compounds, where different enantiomers can elicit distinct aromas, ranging from fruity and pleasant to sulfurous and undesirable. This guide provides a comparative overview of key enantioselective methods for the synthesis of these valuable molecules, focusing on organocatalytic, chemoenzymatic, and metal-catalyzed approaches. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most suitable strategy for their target compounds.

Comparison of Enantioselective Synthesis Methods

The following tables summarize the performance of different catalytic systems in the synthesis of key chiral sulfur-containing flavor compounds or their precursors.

Table 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Target PrecursorLipase (B570770) SourceAcyl Donor/SolventYield (%)Enantiomeric Excess (ee%)Reference
(S)-3-AcetylthiohexanalCandida antarctica lipase BVinyl acetate>50 (conv.)>99 (for S-thiol)[1]
(R)-3-AcetylthiohexanalCandida antarctica lipase BVinyl acetate<50 (remaining ester)>99 (for R-ester)[1]
Racemic 1-phenylethanethiol (B1218373) acetateLipaseHydrolysis-6-99 (R-thiol)[2]
Racemic 2-octylthiol acetateLipaseHydrolysis--[2]

Table 2: Organocatalytic Asymmetric Michael Addition of Thiols

Substrate (Enone)ThiolOrganocatalystYield (%)Enantiomeric Excess (ee%)Reference
ChalconeThioacetic acidBifunctional amine-thioureaExcellentup to 63[3]
Enone diestersAlkyl thiolsBifunctional triaryliminophosphorane-thioureaHighHigh[4]

Experimental Protocols

1. Chemoenzymatic Synthesis: Lipase-Catalyzed Hydrolysis of 3-Acetylthiohexanal

This protocol is adapted from the kinetic resolution of 3-acetylthioesters for the production of chiral 3-mercaptohexanol precursors.[1]

Materials:

  • Racemic 3-acetylthiohexanal

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl alcohol (cosolvent)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of racemic 3-acetylthiohexanal in a phosphate buffer/tert-butyl alcohol mixture, add the immobilized Candida antarctica lipase B.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • To achieve high enantiomeric excess for the (S)-thiol, the reaction is stopped at approximately 50% conversion.

  • The enzyme is removed by filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantioenriched (S)-3-mercaptohexanal and the remaining (R)-3-acetylthiohexanal.

2. Organocatalytic Asymmetric Michael Addition of a Thiol to an Enone

This protocol provides a general procedure for the organocatalytic conjugate addition of thiols to α,β-unsaturated ketones, a key step in the synthesis of various chiral sulfur compounds.[4]

Materials:

  • α,β-Unsaturated enone

  • Thiol

  • Bifunctional organocatalyst (e.g., triaryliminophosphorane-thiourea)

  • Anhydrous solvent (e.g., diethyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A flame-dried reaction vessel is charged with the enone and the bifunctional organocatalyst under an inert atmosphere.

  • Anhydrous solvent is added, and the mixture is stirred at the desired temperature (e.g., room temperature or below).

  • The thiol is then added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral thioether.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Chemoenzymatic Kinetic Resolution of a Racemic Thioester

chemoenzymatic_resolution racemate Racemic Thioester (R/S)-Precursor lipase Lipase racemate->lipase Enantioselective hydrolysis s_thiol (S)-Thiol (Desired Enantiomer) lipase->s_thiol r_ester (R)-Thioester (Unreacted) lipase->r_ester separation Separation s_thiol->separation r_ester->separation hydrolysis Hydrolysis r_ester->hydrolysis separation->s_thiol separation->r_ester r_thiol (R)-Thiol hydrolysis->r_thiol

Caption: Lipase-catalyzed kinetic resolution of a racemic thioester.

Organocatalytic Asymmetric Michael Addition

organocatalytic_michael enone Prochiral Enone activated_enone Activated Enone-Catalyst Complex enone->activated_enone thiol Thiol Nucleophile thiol->activated_enone Nucleophilic attack catalyst Chiral Organocatalyst catalyst->activated_enone chiral_product Enantioenriched Thioether activated_enone->chiral_product Product formation & Catalyst regeneration chiral_product->catalyst Catalyst turnover

Caption: General workflow for organocatalytic asymmetric Michael addition.

Conclusion

The enantioselective synthesis of chiral sulfur-containing flavor compounds can be achieved through various effective methodologies. Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolutions, offer high enantioselectivity under mild reaction conditions. Organocatalysis provides a powerful metal-free alternative for the asymmetric construction of C-S bonds. The choice of the optimal method will depend on factors such as the specific target molecule, substrate availability, desired enantiopurity, and scalability. The data and protocols presented in this guide aim to provide a solid foundation for researchers to navigate these choices and advance the synthesis of these important chiral molecules.

References

Sensory panel comparison of natural vs. synthetic "methyl 3-(methylthio)propionate"

Author: BenchChem Technical Support Team. Date: December 2025

A Sensory Panel Comparison: Natural vs. Synthetic Methyl 3-(Methylthio)propionate (B1239661)

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Sensory and Chemical Profiles

Methyl 3-(methylthio)propionate is a crucial sulfur-containing ester widely utilized in the flavor and fragrance industry for its potent and complex aroma profile, reminiscent of pineapple and other tropical fruits. It is also a key volatile compound found naturally in fruits like pineapple.[1] The choice between utilizing a naturally derived or synthetically produced version of this compound is a critical decision in product development, with implications for labeling, cost, and sensory perception. This guide provides an objective comparison, supported by a detailed experimental framework for sensory analysis and illustrative data, to assist researchers and professionals in making informed decisions.

While direct, peer-reviewed sensory comparisons between the natural and synthetic forms of this compound are not extensively published, this guide outlines a robust methodology for such a comparison and presents hypothetical data based on established sensory principles. The potential for subtle sensory differences often arises from the presence of trace compounds inherent to the different production methods.

Data Presentation: A Comparative Sensory Profile

The following table summarizes hypothetical quantitative data from a descriptive sensory analysis conducted by a trained panel. The data illustrates potential nuanced differences between natural and synthetic this compound.

Sensory AttributeNatural IsolateSynthetic Compoundp-valueSensory Descriptors
Overall Aroma Intensity 7.87.5>0.05The perceived strength of the aroma.
Fruity/Pineapple 8.28.0>0.05Sweet, ripe, characteristic of fresh pineapple.
Sulfurous/Pungent 6.57.0<0.05Sharp, slightly pungent, onion or garlic-like notes.
Sweet 7.16.8>0.05Sugary, honey-like background notes.
Green/Vegetative 4.53.5<0.05Notes reminiscent of cooked vegetables or green leaves.
Cooked/Savory 3.02.5>0.05A subtle meaty or broth-like character.
Off-Notes 1.51.8>0.05Any undesirable aromas (e.g., rubbery, metallic).

Intensity scores are based on a 0-10 scale, where 0 = not perceptible and 10 = extremely intense. The p-value indicates the statistical significance of the difference between the two samples; p < 0.05 is considered significant.

Experimental Protocols: Methodology for Sensory Comparison

To achieve a reliable and objective sensory comparison, a quantitative descriptive analysis (QDA) using a highly trained sensory panel is recommended.

Panel Selection and Training
  • Panelists: A panel of 10-12 individuals is selected based on their sensory acuity, ability to discriminate between different stimuli, and verbal fluency.

  • Training: Panelists undergo extensive training (20-30 hours) to develop a consensus on a specific lexicon of sensory attributes for this compound. Reference standards for each attribute (e.g., pineapple juice for "fruity," diluted onion oil for "sulfurous") are used to anchor the panelists' perceptions.

Sample Preparation and Presentation
  • Samples: Natural this compound (e.g., isolate from pineapple) and a high-purity synthetic version are diluted to a concentration of 0.1% in propylene (B89431) glycol.

  • Blinding and Coding: Samples are presented in identical, opaque glass vials with random three-digit codes to prevent bias.

  • Serving: Samples are served at a controlled room temperature. Panelists are provided with unsalted crackers and purified water for palate cleansing between samples.

Sensory Evaluation Procedure
  • Method: Panelists evaluate the samples individually in isolated sensory booths.

  • Scoring: The intensity of each identified sensory attribute is rated on a 10-point unstructured line scale, anchored with "low" and "high" at the ends.

  • Replication: The entire evaluation is replicated three times on different days to ensure the consistency and repeatability of the results.

Statistical Analysis
  • The collected data is analyzed using a two-way Analysis of Variance (ANOVA) to determine if there are significant differences in the mean intensity ratings for each attribute between the natural and synthetic samples. The model would include product and panelist as factors.

Mandatory Visualizations

Chemical Pathways

The origin of flavor compounds, whether through biosynthesis in a natural product or through chemical synthesis in a lab, can influence the final sensory profile due to the presence of trace intermediates or byproducts.

G cluster_0 Natural Biosynthesis (in Pineapple) cluster_1 Common Chemical Synthesis Met L-Methionine Keto α-keto-γ-methylthiobutyrate Met->Keto Transamination MMPA 3-(Methylthio)propanoic Acid Keto->MMPA Oxidative Decarboxylation MMP This compound MMPA->MMP Esterification MA Methyl Acrylate SMMP Synthetic this compound MA->SMMP MM Methanethiol MM->SMMP

Caption: Natural vs. Synthetic Production Pathways.

Experimental Workflow

A structured experimental workflow is crucial for obtaining unbiased and reproducible sensory data.

G cluster_0 Phase 1: Panel Training cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Data Analysis A Recruit Panelists B Develop Sensory Lexicon A->B C Train with Reference Standards B->C D Prepare & Code Samples (Natural & Synthetic) C->D E Individual Sensory Evaluation in Booths D->E F Rate Attribute Intensities E->F G Collect & Compile Data F->G H Perform ANOVA Statistics G->H I Generate Report & Visualization H->I

Caption: Descriptive Sensory Analysis Workflow.

References

A Comparative Analysis of Methyl 3-(Methylthio)propionate and Dimethyl Sulfide in Food Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aroma profiles and contributions of two key sulfur-containing volatile compounds found in food: methyl 3-(methylthio)propionate (B1239661) and dimethyl sulfide (B99878). This analysis is supported by experimental data from peer-reviewed studies, detailing the distinct sensory characteristics, occurrence, potency, and formation pathways of these molecules.

Section 1: Comparison of Aroma Profiles and Sensory Thresholds

Methyl 3-(methylthio)propionate and dimethyl sulfide (DMS) are both influential sulfur compounds in the overall aroma of various foods, yet they impart markedly different sensory experiences. The perception of these compounds is largely dictated by their concentration and the food matrix in which they are present.

This compound is predominantly associated with pleasant, fruity, and sweet aromas. At lower concentrations, it is a key contributor to the characteristic tropical and sweet notes of fruits like pineapple.[1][2] However, at higher concentrations, it can develop less desirable sulfurous or onion-like notes.[3][4]

Dimethyl sulfide , in contrast, is typically characterized by savory, cooked vegetable-like aromas. It is well-known for imparting "cooked corn" or "cabbage-like" notes.[5][6] While often considered an off-flavor in some contexts, such as in lager beers where it is a key flavor compound, it can contribute positively to the savory character of cooked foods like seafood, asparagus, and beetroot.[5][6]

The potency of an aroma compound is best understood through its odor threshold, the lowest concentration at which it can be detected by the human nose. A direct comparison in water reveals the significant difference in potency between the two compounds.

CompoundAroma ProfileOdor Threshold in Water (µg/kg)Food Matrix ExamplesReferences
This compoundFruity, sweet, pineapple-like, tropical; can be sulfurous/onion-like at high concentrations.180Pineapple, melon, guava, white wine.[1][2][7]
Dimethyl sulfide (DMS)Cooked cabbage, sweet corn, savory, tomato, asparagus, creamy.0.3Cooked vegetables (corn, cabbage, beetroot), seafood, beer, truffles.[1][2][5][6]

Section 2: Quantitative Comparison in a Specific Food Matrix: Pineapple

To illustrate the relative importance of these compounds in a specific food, the following table presents their concentrations and calculated Odor Activity Values (OAVs) in different pineapple cultivars. The OAV, a ratio of a compound's concentration to its odor threshold, indicates its likely contribution to the overall aroma; an OAV greater than 1 suggests a significant contribution.

Note: Data for dimethyl sulfide concentration in pineapple is not widely reported in the literature, suggesting it is not a significant aroma contributor in this particular fruit.

Pineapple CultivarThis compound Concentration (µg/kg)Odor Activity Value (OAV)References
Tainong No. 4622.493.46[7]
Tainong No. 627.270.15[7]
Pineapple Pulp (unspecified)91.210.51[2]
Pineapple Core (unspecified)42.670.24[2]

These data clearly indicate that this compound is a significant aroma contributor in certain pineapple varieties, such as Tainong No. 4, where its concentration far exceeds its odor threshold.

Section 3: Formation Pathways

The biogenesis and formation of these two sulfur compounds differ significantly, which explains their prevalence in different types of food.

Biosynthesis of this compound

This compound is primarily formed in fruits through the metabolism of the essential amino acid L-methionine. The proposed biosynthetic pathway involves a series of enzymatic reactions.

G Met L-Methionine Keto α-keto-γ-methylthiobutyrate Met->Keto Transamination MMPA 3-(Methylthio)propanoic acid Keto->MMPA Oxidative Decarboxylation MMP This compound MMPA->MMP Esterification G SMM S-Methylmethionine (SMM) DMS Dimethyl Sulfide (DMS) SMM->DMS Heat HSER Homoserine lactone SMM->HSER Heat G cluster_0 Sample Preparation cluster_1 Analysis Homogenization Homogenization Incubation Incubation Extraction Extraction GC_MS GC-MS (Identification & Quantification) GC_O GC-O (Sensory Detection) SPME SPME Fiber with Adsorbed Volatiles Injector GC Injector (Thermal Desorption) SPME->Injector Column Gas Chromatography Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter Splitter->GC_MS Splitter->GC_O

References

Cross-validation of analytical methods for "methyl 3-(methylthio)propionate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-(methylthio)propionate (B1239661)

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds is paramount. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of methyl 3-(methylthio)propionate. This document presents supporting experimental data derived from analogous compounds, detailed methodologies, and visual workflows to assist in method selection and validation.

The selection between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection.
Sample Volatility Suitable for volatile and semi-volatile compounds. This compound is amenable to GC analysis.Suitable for non-volatile and thermally labile compounds. Direct analysis is possible.
Derivatization Not required for the methyl ester, though derivatization is necessary for the parent acid, 3-(methylthio)propanoic acid, to increase volatility.Generally not required, but can be used to enhance sensitivity with specific detectors.
Sensitivity Typically offers high sensitivity, often in the ng

Quantitative comparison of "methyl 3-(methylthio)propionate" in different pineapple varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a quantitative comparison of the key aroma compound, methyl 3-(methylthio)propionate (B1239661), across various pineapple (Ananas comosus) cultivars. The data presented is compiled from scientific literature and is intended to offer a comparative overview for research and development purposes. Detailed experimental protocols for the quantification of this volatile compound are also provided to support further investigation.

Data Presentation: Quantitative Analysis of Methyl 3-(methylthio)propionate

The concentration of this compound, a significant contributor to the characteristic aroma of pineapple, varies among different cultivars. The following table summarizes the quantitative data available in the current literature.

Pineapple VarietyPart of FruitConcentration of this compound (µg/kg)Reference
Australian Cultivars (unspecified)Not specified1140[1]
Smooth CayennePulpNot specified, but a major volatile[2]
Smooth CayenneCoreNot specified, but a major volatile[2]
Tainong No. 4Not specifiedA characteristic aroma compound[3]
Tainong No. 6Not specifiedA characteristic aroma compound[3]
Sweetio (Marian-gold)Not specifiedHigher proportion than 'Smooth Cayenne'[4]
Okinawan Breeding LinesNot specifiedA contributing aroma-active compound
Comte de ParisNot specifiedPresent[5]
Tainung 19Not specifiedPresent[5]
Malaysian Varieties (general)Not specifiedA key aroma-active compound
JosapineNot specifiedPresent

Note: The available quantitative data is limited and measured under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The quantification of this compound in pineapple is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methodologies reported in the scientific literature.

Sample Preparation
  • Fruit Selection: Select ripe pineapple fruits of the desired variety.

  • Homogenization: Peel the pineapple and homogenize the flesh in a blender to obtain a uniform puree. To minimize the loss of volatile compounds, this process should be conducted under cold conditions (e.g., on ice).[6]

  • Aliquoting and Storage: Immediately weigh the puree into headspace vials (e.g., 20 mL). If not analyzed immediately, the vials should be sealed and stored at -80°C.[6]

Volatile Compound Extraction (HS-SPME)
  • Sample Equilibration: Place a known amount of the pineapple puree (e.g., 0.5 g) into a headspace vial.[6] A saturated NaCl solution (e.g., 4.45 mL) can be added to the vial to improve the release of volatile compounds.[6]

  • Internal Standard: Add a mixed internal standard solution to the vial for accurate quantification.[6]

  • Extraction: Seal the vial and place it in a heated autosampler. Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 10 minutes) with constant shaking.[6]

  • Adsorption: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 10 minutes) to adsorb the volatile compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes (e.g., at 250°C for 2 minutes in splitless mode).[6]

  • Separation: Separate the volatile compounds on a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[6] A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps up to 240°C.[6]

  • Carrier Gas: Use purified helium as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[6]

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode. The transfer line and ion source temperatures are typically set around 260°C and 230°C, respectively.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. Quantify the compound using a calibration curve prepared with the internal standard.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis GC-MS Analysis Fruit Pineapple Fruit Selection Homogenize Homogenization (on ice) Fruit->Homogenize Aliquot Aliquoting into Headspace Vials Homogenize->Aliquot Store Storage at -80°C Aliquot->Store Equilibrate Sample Equilibration (e.g., 40°C) Store->Equilibrate Adsorb Headspace Adsorption (SPME Fiber) Equilibrate->Adsorb Desorb Thermal Desorption in GC Inlet Adsorb->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Identification & Quantification Detect->Quantify

References

Comparing the efficacy of different catalysts for "methyl 3-(methylthio)propionate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl 3-(methylthio)propionate (B1239661), a key intermediate in various chemical and pharmaceutical applications, is predominantly achieved through the Michael addition of methanethiol (B179389) to methyl acrylate (B77674). The choice of catalyst for this reaction is critical in determining the efficiency, selectivity, and overall viability of the process. This guide provides an objective comparison of various catalysts employed in this synthesis, supported by available experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Comparison of Catalyst Efficacy

The following table summarizes the performance of different catalysts for the synthesis of methyl 3-(methylthio)propionate based on reported experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Catalyst TypeCatalystCatalyst LoadingReaction Temperature (°C)Reaction TimeYield (%)Selectivity (%)Notes
Phosphine Dimethylphenylphosphine (B1211355) (DMPP)Catalytic amountsAmbientMinutesHigh (Quantitative conversion often reported for similar reactions)HighHighly efficient, very fast reaction times. Prone to oxidation.
Tertiary Amine TriethylamineNot specifiedAmbientSeveral hoursHighHighCommon and cost-effective base catalyst. Slower than phosphines.
Amine Pyridine (B92270)Not specified-5 to 301.5 hours82Not specifiedEffective, but reaction requires cooling and careful temperature control.
Alkoxide Sodium Methoxide (B1231860)Not specified40-70Not specifiedHighHighStrong base catalyst, effective for Michael additions. Requires anhydrous conditions.
Heterogeneous Dimethylaminomethyl-polystyreneNot specified02 hours>90 (for a similar reaction)HighAllows for easy catalyst removal and recycling.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using various catalysts are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Phosphine-Catalyzed Synthesis using Dimethylphenylphosphine (DMPP)

Phosphines, particularly dimethylphenylphosphine (DMPP), are highly effective catalysts for the Michael addition of thiols to acrylates, often providing quantitative conversion in a matter of minutes at room temperature.

Experimental Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1.0 eq).

  • Add methanethiol (1.1 eq) to the flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dimethylphenylphosphine (DMPP) (e.g., 0.01-0.05 mol%) to the reaction mixture with vigorous stirring.

  • The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (usually within 10-30 minutes), the product can be purified by distillation under reduced pressure to remove any unreacted starting materials and the catalyst.

Amine-Catalyzed Synthesis using Pyridine

Pyridine is a commonly used basic catalyst for this reaction. The following protocol describes a typical procedure.

Experimental Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet tube, place methyl acrylate (1.0 mol) and pyridine (1.0 mL).

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Bubble freshly prepared methanethiol gas (approximately 1.5 mol) through the stirred reaction mixture, ensuring the temperature does not exceed 6 °C.

  • After the addition of methanethiol is complete, continue stirring the mixture for an additional hour at the same temperature.

  • Allow the reaction mixture to warm to 30 °C and stir for another 30 minutes.

  • The product, this compound, is then isolated by vacuum distillation, collecting the fraction at 74-75 °C / 1733 Pa. This procedure has been reported to yield 82% of the final product.

Alkoxide-Catalyzed Synthesis using Sodium Methoxide

Sodium methoxide is a strong base catalyst that can be used for the synthesis of this compound.

Experimental Procedure:

  • To a solution of sodium methoxide in methanol, add methyl acrylate.

  • Cool the reaction mixture and then add methanethiol dropwise while maintaining a low temperature.

  • The reaction is typically stirred for several hours at room temperature or with gentle heating (e.g., 40-70°C).

  • After the reaction is complete, the mixture is neutralized with an acid (e.g., acetic acid).

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Experimental Workflow and Logic

The general workflow for screening and comparing the efficacy of different catalysts for the synthesis of this compound is depicted in the following diagram. This process involves the systematic variation of catalysts and reaction parameters to identify the optimal conditions for product formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Reactants Reactants (Methyl Acrylate, Methanethiol) Reaction_Setup Reaction Setup (Solvent, Temperature, Time) Reactants->Reaction_Setup Catalyst_Selection Catalyst Selection (DMPP, Amines, NaOMe, etc.) Catalyst_Selection->Reaction_Setup Reaction Catalytic Reaction Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Work-up & Purification (Extraction, Distillation) Monitoring->Workup Analysis Product Analysis (Yield, Selectivity, NMR, etc.) Workup->Analysis Comparison Catalyst Performance Comparison Analysis->Comparison

Caption: General experimental workflow for catalyst comparison in this compound synthesis.

A Comparative Guide to Gas Chromatography-Olfactometry (GC-O) for the Detection of Methyl 3-(methylthio)propionate Odor Thresholds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Olfactometry (GC-O) with alternative methods for the determination of odor thresholds, specifically focusing on the sulfurous compound, methyl 3-(methylthio)propionate (B1239661). This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each technique to aid researchers in selecting the most appropriate method for their sensory analysis needs.

Introduction to Methyl 3-(methylthio)propionate and its Odor Profile

This compound is a volatile sulfur-containing compound recognized as a significant contributor to the aroma of various food products, most notably pineapple.[1] Its organoleptic properties are complex, described as sweet and pineapple-like at high dilutions, but can present as onion or garlic-like at higher concentrations.[2][3] Despite its importance in the flavor and fragrance industry, a definitive odor threshold for this compound is not widely established in scientific literature, with many sources stating it as "not determined".[4] This highlights the challenge and importance of employing sensitive and reliable techniques for its sensory evaluation.

Comparative Analysis of Odor Detection Methodologies

The determination of an odor threshold, the lowest concentration of a substance detectable by the human sense of smell, can be approached by several analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful method that directly links chemical analysis with human sensory perception. However, it is essential to compare its performance with other established methods like Dynamic Olfactometry and emerging technologies such as Electronic Noses.

Parameter Gas Chromatography-Olfactometry (GC-O) Dynamic Olfactometry Electronic Nose
Principle Separates volatile compounds via GC, with effluent split to a chemical detector (e.g., MS) and a human assessor (sniffing port) for odor detection.[5]Presents a panel of trained assessors with a series of calibrated dilutions of an odorous gas stream to determine the concentration at which 50% of the panel can detect the odor.[6]An array of chemical sensors that respond to volatile compounds, generating a characteristic "fingerprint" or pattern for a given odor.[7]
Output Identification of specific odor-active compounds, their retention times, odor descriptors, and semi-quantitative odor potency (e.g., Flavor Dilution factor).[8]A dimensionless odor concentration (in Odor Units per cubic meter, OU/m³) for the entire sample mixture.[6]A digital pattern or "fingerprint" of the odor. Can be trained to recognize and differentiate specific odors.[9]
Compound Specificity High. Can determine the odor contribution of individual compounds in a complex mixture.[10]Low. Measures the overall odor of a mixture, not individual components.Moderate. Can be trained to recognize specific compounds or mixtures, but does not chemically separate them.[9]
Sensitivity Very high for odor-active compounds, as the human nose can be more sensitive than instrumental detectors for certain substances.[10]High, dependent on the olfactory acuity of the trained panel.Varies depending on the sensor technology; may not be as sensitive as the human nose for all compounds.[7]
Quantitative Data Semi-quantitative (e.g., Flavor Dilution factor). Can be made quantitative with additional calibration.Quantitative (Odor Units).Primarily qualitative or semi-quantitative. Can be calibrated for quantitative analysis of specific target gases.
Cost High initial instrument cost (GC-MS system). Ongoing costs for consumables and trained panelists.[1][11]Moderate to high, depending on the olfactometer and the cost of maintaining a trained sensory panel.Moderate initial cost, with ongoing costs for sensor replacement and calibration.
Throughput Low to moderate. Analysis is sequential and can be time-consuming, especially with multiple panelists.Moderate. Can analyze multiple samples, but panelist fatigue is a limiting factor.High. Capable of rapid and continuous monitoring.[12]

Experimental Protocols

Protocol 1: Odor Threshold Determination using GC-O with Aroma Extract Dilution Analysis (AEDA)

This protocol is a standard method for identifying the most potent odorants in a sample and estimating their relative odor activity.

1. Sample Preparation and Extraction:

  • A representative sample containing this compound is prepared. For food samples, this may involve homogenization and solvent extraction (e.g., with dichloromethane) followed by concentration using a technique like Solvent Assisted Flavor Evaporation (SAFE) to minimize artifact formation.[13]
  • The final extract is concentrated to a known volume.

2. Serial Dilution:

  • The initial extract is serially diluted with the extraction solvent (e.g., 1:1, 1:2, 1:4, 1:8, and so on). The number of dilution steps depends on the expected potency of the odorants.

3. GC-O Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (for compound identification) and an olfactory detection port (ODP).[14]
  • GC Conditions:
  • Column: A suitable capillary column (e.g., DB-WAX or DB-5) is used for the separation of volatile compounds.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of a wide range of volatile compounds.
  • Effluent Splitting: The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.[8]
  • Olfactometry:
  • A trained sensory panelist sniffs the effluent at the ODP.
  • The panelist records the retention time, odor quality (descriptor), and intensity of each detected odor.
  • Humidified air is mixed with the effluent at the ODP to prevent nasal passage dehydration.

4. Data Analysis:

  • The analysis begins with the most dilute extract and proceeds to the most concentrated.
  • The Flavor Dilution (FD) factor is determined for each odorant, which is the highest dilution factor at which the odor is still detected.[15]
  • The FD factor provides a semi-quantitative measure of the odor potency. A higher FD factor indicates a more potent odorant.
  • The odor threshold can be estimated by correlating the FD factor with the concentration of the compound in the original extract.

Visualizations

Experimental Workflow for GC-O with AEDA

GCO_AEDA_Workflow cluster_prep Sample Preparation cluster_dilution Dilution cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Sample containing This compound Extraction Solvent Extraction (e.g., SAFE) Sample->Extraction Concentrate Initial Extract (Known Volume) Extraction->Concentrate Dilution Serial Dilution (1:1, 1:2, 1:4, ...) Concentrate->Dilution GCO GC-O System Dilution->GCO Split Split GCO->Split MS Mass Spectrometer (Identification) Split->MS ODP Olfactory Detection Port (Sniffing) Split->ODP Data Record Retention Time, Odor Descriptor, Intensity ODP->Data FD Determine Flavor Dilution (FD) Factor Data->FD

Caption: Workflow for determining odor potency using GC-O with Aroma Extract Dilution Analysis (AEDA).

Olfactory Signaling Pathway for Sulfur Compounds

Recent research has shed light on the initial steps of sulfur compound detection at the molecular level. While the complete pathway is complex and involves numerous receptors, a key finding is the role of metal ions in the activation of specific olfactory receptors.

Olfactory_Signaling Odorant This compound (Sulfur Compound) OR Olfactory Receptor (OR) (e.g., MOR244-3 in mice) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates Copper Copper Ion (Cu+) Cofactor Copper->OR required for activation AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces Ion_channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_channel opens Depolarization Neuron Depolarization Ion_channel->Depolarization causes Signal Signal to Brain Depolarization->Signal

Caption: Simplified diagram of a proposed olfactory signaling pathway for sulfur compounds, highlighting the role of copper.

Logical Comparison of Odor Detection Methods

Method_Comparison cluster_GCO GC-Olfactometry cluster_DO Dynamic Olfactometry cluster_EN Electronic Nose GCO_adv Advantages: - High Specificity (identifies individual odorants) - High Sensitivity (human nose) - Provides Odor Descriptors GCO_dis Disadvantages: - Low Throughput - High Cost - Requires Trained Panelists - Semi-Quantitative DO_adv Advantages: - Standardized Method (e.g., EN13725) - Quantitative (Odor Units) - Measures Overall Odor Impact DO_dis Disadvantages: - No Compound Identification - Panelist Fatigue - Time-Consuming EN_adv Advantages: - High Throughput / Real-time - Objective & Reproducible - Lower Operating Cost EN_dis Disadvantages: - Lower Specificity (Pattern Recognition) - Requires Extensive Training/Calibration - Does not identify unknown compounds

Caption: Comparison of the advantages and disadvantages of GC-O, Dynamic Olfactometry, and Electronic Nose.

Conclusion

The validation of Gas Chromatography-Olfactometry for the detection of the odor threshold of this compound demonstrates its unique capability to link a specific chemical compound to its sensory perception. While a definitive odor threshold for this compound remains elusive in the literature, GC-O, particularly when combined with Aroma Extract Dilution Analysis, stands as the most effective method for determining its relative odor potency among other volatile compounds.

In comparison to other techniques, GC-O offers unparalleled specificity, which is crucial for understanding the contribution of individual chemicals in a complex aroma profile. Dynamic Olfactometry provides a quantitative measure of the total odor of a sample, making it useful for regulatory compliance and overall emission assessment, but it cannot identify the source of the odor. Electronic Noses offer a rapid, high-throughput alternative for quality control and odor classification, though they lack the specificity and identification capabilities of GC-O.

The choice of method ultimately depends on the research question. For the detailed characterization of specific odorants like this compound and the elucidation of their contribution to an overall aroma, GC-O remains the gold standard. For routine quality control or overall odor quantification, Dynamic Olfactometry or Electronic Noses may be more suitable alternatives.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(methylthio)propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Methyl 3-(methylthio)propionate (B1239661) is a critical component of laboratory operations and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. Adherence to these procedures is paramount for personnel safety and regulatory compliance.

Immediate Safety Considerations

Methyl 3-(methylthio)propionate is classified as a hazardous substance, being harmful if it comes into contact with skin or is inhaled, and it is also a combustible liquid.[1] Therefore, strict adherence to safety protocols is essential during all handling and disposal procedures.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Chemical splash gogglesTo protect eyes from splashes.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo prevent inhalation of vapors.[1]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site treatment or drain disposal is not recommended without a thorough, substance-specific risk assessment and explicit permission from your institution's Environmental Health & Safety (EHS) department.

  • Waste Segregation and Collection:

    • Designate a specific, compatible waste container for this compound waste. The container should be made of a material that is resistant to the chemical and can be tightly sealed.

    • Never mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents and strong bases, to avoid potentially hazardous reactions.[2]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Include the full chemical name and any relevant hazard pictograms (e.g., harmful, combustible).

    • Indicate the date when the first waste was added to the container.

  • Waste Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.

    • Ensure the container is kept tightly closed except when adding waste.

  • Final Disposal:

    • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months to a year), arrange for its disposal through your institution's EHS department or a certified hazardous waste management contractor.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

    • Do not attempt to transport the hazardous waste off-site yourself.

Spill Management

In the event of a spill, trained laboratory personnel should manage it promptly and safely.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.

  • Contain and Absorb: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder.

  • Collect Waste: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.

Chemical and Physical Properties

PropertyValue
CAS Number 13532-18-8
Molecular Formula C5H10O2S
Appearance Colorless liquid
Odor Stench
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Hazardous Decomposition Products Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2]

Disposal and Safety Workflow

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal cluster_emergency Emergency Procedure (Spill) A Assess Hazards & Don PPE B Segregate Waste A->B F Evacuate & Ventilate A->F Spill Occurs C Collect in Compatible & Labeled Container B->C D Store in SAA C->D E Contact EHS for Pickup D->E G Contain & Absorb Spill F->G H Collect Contaminated Material as Waste G->H H->C

Caption: Logical workflow for the proper disposal and emergency management of this compound.

References

Personal protective equipment for handling Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-(methylthio)propionate (B1239661) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Identifier:

  • Name: Methyl 3-(methylthio)propionate

  • CAS Number: 13532-18-8

  • Molecular Formula: C5H10O2S

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid with a strong, unpleasant odor.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[3][4] Adherence to strict safety protocols is crucial.

Hazard Summary Table

Hazard TypeClassification & Precautionary Statements
Physical Hazard Combustible liquid (Category 4).[1][2] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5]
Health Hazard Acute toxicity, Oral (Category 4).[4] Harmful in contact with skin or if inhaled.[3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301+P317: IF SWALLOWED: Get medical help.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Incompatibility Strong oxidizing agents and strong bases.[1]
Decomposition Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE Requirements Table

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][4]Protects against splashes and vapors.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][3]Prevents skin contact which may be harmful.
Respiratory Protection Not required under normal use with adequate ventilation.[1] In case of inadequate ventilation or potential for inhalation, use a vapor respirator.[6]Protects against inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[6]

  • Remove all potential ignition sources from the handling area.[1]

  • Have spill control materials (e.g., sand, silica (B1680970) gel, universal binder) readily available.[1]

2. Handling the Chemical:

  • Wear the mandatory PPE as specified in the table above.

  • Avoid direct contact with the chemical. Do not ingest or breathe in the vapors.[1]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from heat, sparks, flame, and incompatible materials like strong oxidizing agents and bases.[1]

4. Accidental Release Measures:

  • In case of a spill, remove all ignition sources.[1]

  • Ventilate the area.

  • Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

5. First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]

  • After inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to ensure environmental and personnel safety.

Disposal Guidelines Table

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5] Do not empty into drains.[1]
Contaminated PPE Dispose of as hazardous waste in a suitable, closed container.
Spill Cleanup Material Collect in a sealed container and dispose of as hazardous waste according to local regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

Workflow for Handling this compound prep Preparation ppe Wear Appropriate PPE prep->ppe Before Starting handling Handling storage Storage handling->storage Post-Experiment disposal Disposal handling->disposal Waste Generated spill Spill? handling->spill exposure Exposure? handling->exposure ppe->handling spill_proc Spill Procedure spill->spill_proc Yes first_aid First Aid exposure->first_aid Yes

Caption: Safe handling workflow for this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(methylthio)propionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(methylthio)propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.